Cinnamylideneacetophenone
Description
Historical Context of Cinnamylideneacetophenone Studies
The primary and most established method for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation. mdpi.comresearchgate.net This classic organic reaction involves the base-catalyzed condensation between cinnamaldehyde (B126680) and an acetophenone (B1666503). scispace.com
Historically, strong bases such as sodium hydroxide (B78521) (NaOH) in an ethanol (B145695) solution were commonly used to catalyze this reaction. scispace.comscispace.com While effective, these traditional methods often presented drawbacks, including long reaction times, lower yields, and the use of a corrosive strong base. scispace.com These limitations have spurred investigations into more efficient and environmentally benign synthetic protocols.
Significance of this compound in Advanced Organic Synthesis
This compound is a valuable intermediate in advanced organic synthesis due to its reactive α,β,γ,δ-unsaturated ketone framework. scispace.com This extended conjugated system provides multiple reactive sites for various chemical transformations, making it a key building block for a diverse range of complex molecules.
Its utility is particularly pronounced in the synthesis of heterocyclic compounds. Researchers have successfully used this compound derivatives as precursors for synthesizing molecules such as:
Isoquinuclidines scispace.com
2,6-diaryl-1,2-dihydropyridines scispace.com
Spiro-1-pyrazolines scispace.com
(E)-3-styrylchromones scispace.com
2-benzoyl-1,5-diphenylpyrroles scispace.comuniv.kiev.ua
Pentasubstituted cyclohexanes scispace.com
3-benzoyl-4-styryl-2-pyrazolines researchgate.net
The ability to construct such a wide array of molecular architectures underscores the compound's importance in synthetic organic chemistry, providing pathways to potentially bioactive molecules and novel materials. rsc.orgunimelb.edu.auchemistryconferences.org
Current Research Landscape and Future Trajectories for this compound Investigations
The contemporary research landscape for this compound is vibrant and multidisciplinary, with significant efforts focused on green chemistry, medicinal applications, and materials science.
Green Synthesis Initiatives: A prominent trend in recent studies is the development of more sustainable methods for synthesizing cinnamylideneacetophenones. These "green" approaches aim to improve efficiency and reduce environmental impact. One successful strategy involves replacing sodium hydroxide with milder, less corrosive, and more eco-friendly catalysts like potassium carbonate. scispace.comuniv.kiev.ua This method offers advantages such as shorter reaction times, high yields, and an easier work-up process. scispace.com
Another innovative approach is the use of heterogeneous catalysts, such as magnetic iron(III) oxide (Fe3O4) nanoparticles. semanticscholar.orguntirta.ac.id These catalysts are easily separated from the reaction mixture using an external magnet, simplifying purification and allowing for potential reuse, which aligns with the principles of green chemistry. untirta.ac.idresearchgate.net
| Catalyst System | Reaction Conditions | Yield | Reference(s) |
| Sodium Hydroxide (NaOH) | Ethanol, Room Temperature | 33–98% | mdpi.com |
| Potassium Carbonate (K2CO3) | Ethanol, 50ºC | High | scispace.comuniv.kiev.ua |
| Fe3O4 Nanoparticles | Ethanol, Reflux, 5 hours | 36% | semanticscholar.orguntirta.ac.id |
Medicinal Chemistry and Biological Activity: A significant portion of current research is dedicated to exploring the biological activities of this compound derivatives. These compounds have shown potential in several therapeutic areas.
Anticancer Research: Studies have synthesized and evaluated series of cinnamylideneacetophenones for their cytotoxic effects against cancer cells. nih.govrsc.org Notably, derivatives containing a nitro group on the B-ring have exhibited potent, sub-micromolar cytotoxicity against specific breast cancer cell lines (MCF-7 and MDA-MB-468). nih.gov These findings suggest that nitro-substituted cinnamylideneacetophenones are promising candidates for further development as anticancer agents. nih.govrsc.org
| Derivative | Cell Line | IC50 | Reference(s) |
| Derivative 17 (2-nitro, furan (B31954) A-ring) | MCF-7 | 71 nM | nih.gov |
| Derivative 17 (2-nitro, furan A-ring) | MDA-MB-468 | 780 nM | nih.gov |
| Derivative 18 (2-nitro, phenyl A-ring) | MCF-7 | 1.9 nM | nih.gov |
| Derivative 18 (2-nitro, phenyl A-ring) | MDA-MB-468 | Low µM | nih.gov |
Antimicrobial and Antitubercular Activity: Cinnamaldehyde, a precursor to this compound, is known for its antibacterial properties. mdpi.com Research has extended to this compound derivatives, with certain phenolic and other substituted compounds showing potent activity against various bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. mdpi.com
Materials Science and Nonlinear Optics: The extended π-conjugated system of this compound also makes it an interesting candidate for applications in materials science, particularly in the field of nonlinear optics (NLO). aip.orgaip.org Research has shown that modifying the molecular structure by adding electron-donating or electron-withdrawing groups can significantly enhance its first-order molecular hyperpolarizability (β), a key NLO property. aip.orgaip.org These findings open up possibilities for using these derivatives in the development of new optoelectronic devices. aip.orgaip.org
Future research trajectories are expected to continue along these lines, focusing on the rational design of new derivatives with enhanced biological activity or superior material properties. Further exploration into asymmetric synthesis and the use of cinnamylideneacetophenones in multicomponent reactions could unlock even more complex and valuable molecular structures. chemistryconferences.orgthieme-connect.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-diphenylpenta-2,4-dien-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONKLJMPKWQQFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302042 | |
| Record name | 1,5-Diphenyl-2,4-pentadien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-57-3 | |
| Record name | 1,5-Diphenyl-2,4-pentadien-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Diphenyl-2,4-pentadien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Cinnamylideneacetophenone
Classic Synthetic Routes to Cinnamylideneacetophenone
The most prevalent method for synthesizing this compound is the Claisen-Schmidt condensation, a reliable and widely used reaction in organic chemistry. scispace.comnih.govorientjchem.organjs.edu.iqresearchgate.net
Claisen-Schmidt Condensation Protocols
The Claisen-Schmidt condensation involves the reaction of an aromatic ketone with an aromatic aldehyde in the presence of a catalyst. For this compound, this specifically entails the reaction between acetophenone (B1666503) and cinnamaldehyde (B126680). scispace.comscispace.com
The Claisen-Schmidt condensation is typically base-catalyzed. Various bases have been employed to facilitate the reaction between acetophenone and cinnamaldehyde.
Sodium Hydroxide (B78521) (NaOH): Aqueous sodium hydroxide is a commonly used, effective, and strong base catalyst for this reaction. scispace.comnih.govscispace.com The reaction is often performed at room temperature. scispace.commdpi.com
Potassium Hydroxide (KOH): Similar to NaOH, potassium hydroxide is another strong base used to catalyze the condensation, often in an ethanolic solution. anjs.edu.iqscispace.com
Potassium Carbonate (K2CO3): As a moderately basic and less toxic alternative to strong hydroxides, potassium carbonate has been investigated as a catalyst. scispace.com In a study comparing various metal hydroxides and carbonates, potassium carbonate was chosen for its ability to produce a high yield while being less corrosive. scispace.com The reaction using potassium carbonate in ethanol (B145695) at 50°C was found to be efficient. scispace.com
A screening of various catalysts for the synthesis of this compound from acetophenone and cinnamaldehyde revealed the following:
Table 1: Catalyst Screening for this compound Synthesis
| Catalyst | Time (h) | Yield (%) |
|---|---|---|
| NaOH | 6 | 72 |
| KOH | 6 | 78 |
| LiOH | 8 | 56 |
| Ca(OH)2 | 8 | 62 |
| K2CO3 | 4 | 94 |
| Na2CO3 | 8 | 68 |
| NaHCO3 | 10 | 42 |
Data sourced from a study on potassium carbonate assisted synthesis. scispace.com
The choice of solvent plays a crucial role in the Claisen-Schmidt condensation, influencing reaction rates and yields.
Ethanol: Ethanol is a widely used solvent for this reaction, often in combination with an aqueous base solution. scispace.comnih.govanjs.edu.iqscispace.com The reaction can be carried out at room temperature or with gentle heating. scispace.comscispace.com
Water/Ethanol Mixtures: A mixture of water and ethanol (50%, v/v) is also a common solvent system, particularly when using NaOH as a catalyst. scispace.com
Solvent-Free Conditions: Research has also explored solvent-free conditions for Claisen-Schmidt condensations, which can offer environmental benefits.
The photophysical properties, such as absorption and emission, of this compound derivatives can be influenced by the polarity of the solvent. researchgate.net For instance, one derivative in dimethyl sulfoxide (B87167) was observed to emit red light at 612 nm. researchgate.net
Optimizing reaction conditions is key to maximizing the yield and purity of this compound.
Catalyst Concentration: The amount of catalyst can affect the reaction outcome. For instance, in a synthesis using a Fe3O4 magnetic catalyst, the optimal concentration was found to be 10% w/w. semanticscholar.orguntirta.ac.id
Temperature: Temperature is another critical parameter. In a study using potassium carbonate, the reaction performed at 50°C was completed in 4 hours with a 94% yield. scispace.com Increasing the temperature to 100°C did not significantly improve the yield or reduce the reaction time. scispace.com
Reaction Time: The duration of the reaction is monitored to ensure completion, often using techniques like thin-layer chromatography (TLC). scispace.comsemanticscholar.org
Purification: After the reaction, the product is typically precipitated by adding cold water and acidifying the mixture. scispace.com The solid product is then filtered, washed, and purified by recrystallization from a suitable solvent like ethanol to obtain a pure product. scispace.com
Table 2: Yields of this compound Derivatives via Claisen-Schmidt Condensation
| Reactants | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Acetophenone, Cinnamaldehyde | K2CO3 | Ethanol | 94 |
| Acetophenone, Cinnamaldehyde | NaOH | Ethanol/Water | 72 |
| p-Aminoacetophenone, Cinnamaldehyde | KOH | Ethanol | - |
| 1-Acetonaphthone, trans-Cinnamaldehyde | NaOH | Ethanol/Water | - |
| Substituted Acetophenones, Cinnamaldehyde | NaOH | Ethanol | 33-98 |
Data compiled from multiple sources. scispace.comanjs.edu.iqresearchgate.netscispace.com
One-Pot Synthesis Approaches
Alternative Condensation Reactions (e.g., Knoevenagel Condensation)
While the Claisen-Schmidt condensation is the most common, the Knoevenagel condensation represents an alternative route for forming carbon-carbon double bonds. researchgate.netsci-hub.sesigmaaldrich.com The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. sci-hub.sesigmaaldrich.com This reaction is often used in the synthesis of α,β-unsaturated ketones and can be considered a modification of the aldol (B89426) condensation. sci-hub.se While less frequently cited specifically for this compound itself, it is a key reaction for producing related compounds like 2-cinnamyliden-1,3-diones from cinnamaldehyde. researchgate.net
Advanced Synthetic Methodologies for this compound
Recent research has focused on developing more efficient and environmentally benign methods for the synthesis of this compound, moving beyond traditional Claisen-Schmidt condensation reactions that often require harsh conditions.
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. This method is considered an alternative approach in green chemistry for synthesizing compounds like this compound. untirta.ac.id The use of microwave irradiation can lead to significantly shorter reaction times and improved yields compared to conventional heating methods. untirta.ac.iddntb.gov.ua For instance, the cross-aldol condensation reactions to produce α-cinnamylideneacetophenones have been successfully carried out using microwave assistance, resulting in very good yields. zenodo.org
Efforts have been made to develop synthetic routes that minimize or eliminate the need for catalysts, which can simplify purification processes and reduce chemical waste. Some syntheses of related heterocyclic compounds, such as 1,5-benzothiazepines, have been achieved under catalyst-free conditions, suggesting the potential for similar approaches in chalcone (B49325) synthesis. acs.orgdntb.gov.ua While many methods for this compound synthesis employ a catalyst, research into solvent-free and catalyst-free conditions continues to be an area of interest in green chemistry. untirta.ac.idscispace.com
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of this compound. researchgate.netrsc.org This involves the use of eco-friendly catalysts, renewable materials, and less hazardous solvents. ajgreenchem.com
Nanocatalysts are a key component of green synthesis due to their high surface area, which enhances catalytic activity, and their potential for recovery and reuse. researchgate.netajgreenchem.com Iron oxide (Fe₃O₄) magnetic nanoparticles have been successfully employed as a heterogeneous catalyst for the synthesis of this compound. untirta.ac.iduntirta.ac.idsemanticscholar.org
The key advantages of using magnetic Fe₃O₄ nanocatalysts include:
High Efficiency: The large surface area of the nanoparticles increases molecular interactions and reaction rates. semanticscholar.org
Reusability: The magnetic nature of the catalyst allows for its easy separation from the reaction mixture using an external magnet, enabling it to be reused multiple times without significant loss of activity. semanticscholar.orgingentaconnect.com
Environmental Friendliness: As a heterogeneous catalyst, it reduces the need for difficult separation processes associated with homogeneous catalysts. semanticscholar.org
In a specific application, this compound was synthesized by reacting cinnamaldehyde and acetophenone using a Fe₃O₄ magnetic nanocatalyst. untirta.ac.iduntirta.ac.idsemanticscholar.org The optimal conditions were found to be a catalyst concentration of 10% w/w for a reaction time of five hours, which resulted in a 36% yield, a significant improvement over the reaction without a catalyst. untirta.ac.iduntirta.ac.id The Fe₃O₄ nanoparticles themselves can be synthesized using green methods.
A prominent green approach involves using plant extracts for the biosynthesis of nanoparticles, a method considered environmentally friendly as it avoids harmful chemicals. researchgate.net Plant extracts contain a variety of biomolecules, such as polyphenols and polysaccharides, that can act as natural reducing and capping agents in the formation of metallic nanoparticles. nih.gov
In the context of this compound synthesis, extracts from brown seaweed (Sargassum filipendula) have been used as a natural reducing agent to synthesize the Fe₃O₄ magnetic nanoparticles from iron (III) chloride (FeCl₃). untirta.ac.iduntirta.ac.idsemanticscholar.org This biogenic method integrates the synthesis of the catalyst itself into a green chemistry framework. researchgate.net The process involves refluxing the seaweed to obtain an extract, which is then mixed with an iron salt solution and a base to precipitate the Fe₃O₄ nanoparticles. untirta.ac.idsemanticscholar.org This method highlights a synergistic green approach where a product from a renewable resource is used to create a catalyst for another chemical transformation. nih.gov
Green Chemistry Principles in this compound Synthesis
Application of Nanocatalysis (e.g., Fe3O4 Magnetic Catalysts)
Design and Synthesis of Substituted this compound Derivatives
The synthesis of various substituted this compound derivatives is commonly achieved through a modified Claisen-Schmidt condensation reaction. nih.govresearchgate.net This method involves the reaction of appropriately substituted cinnamaldehydes with various acetophenones in the presence of a base. nih.govuniv.kiev.ua The choice of substituents on both aromatic rings allows for the creation of a diverse library of compounds with potentially different chemical and biological properties. nih.govresearchgate.net
For example, a series of derivatives was synthesized by reacting trans-cinnamaldehydes with either acetophenone or substituted acetophenones in a mixture of ethanol and aqueous sodium hydroxide. nih.gov Another efficient method employed potassium carbonate as a mild, inexpensive, and readily available base catalyst in ethanol at 50°C, leading to high yields and short reaction times. scispace.comuniv.kiev.ua
The table below summarizes the synthesis of several substituted this compound derivatives.
| Entry | Cinnamaldehyde Reactant | Acetophenone Reactant | Catalyst/Base | Yield (%) | Reference |
| 1 | Cinnamaldehyde | Acetophenone | NaOH | 33-98 | researchgate.net |
| 2 | Cinnamaldehyde | 2-Nitroacetophenone | NaOH | Not Specified | nih.gov |
| 3 | 2-Nitrocinnamaldehyde | Acetophenone | NaOH | Not Specified | nih.gov |
| 4 | Cinnamaldehyde | Acetophenone | K₂CO₃ | 85 | scispace.com |
| 5 | 4-Chlorocinnamaldehyde | Acetophenone | K₂CO₃ | 92 | univ.kiev.ua |
| 6 | 4-Methoxycinnamaldehyde | Acetophenone | K₂CO₃ | 90 | univ.kiev.ua |
| 7 | Cinnamaldehyde | 4-Chloroacetophenone | K₂CO₃ | 88 | univ.kiev.ua |
| 8 | Cinnamaldehyde | 4-Methylacetophenone | K₂CO₃ | 86 | univ.kiev.ua |
Introduction of Electron-Donating Groups on Aromatic Rings
The incorporation of electron-donating groups (EDGs) onto the aromatic rings of the this compound scaffold is a key strategy to modulate its electronic properties and reactivity. studypug.com Common EDGs include hydroxyl (-OH), methoxy (B1213986) (-OCH3), methyl (-CH3), and amino (-NH2) groups. mdpi.com These groups increase the electron density of the aromatic ring and the conjugated system, which can influence the molecule's reactivity in subsequent transformations. studypug.comstudymind.co.uk
The synthesis of this compound derivatives bearing EDGs is typically achieved through the Claisen-Schmidt condensation of a substituted acetophenone with cinnamaldehyde. mdpi.comscispace.com The choice of base and reaction conditions can be optimized to accommodate the specific EDG. For instance, reactions are often performed under basic catalysis at room temperature. mdpi.com However, the presence of certain EDGs can sometimes lead to lower yields, presumably due to their electronic effects which can decrease the acidity of the methyl group of the acetophenone. scispace.com
Table 1: Examples of this compound Derivatives with Electron-Donating Groups
| Substituent (EDG) | Position on Aromatic Ring B | Reported Yield (%) | Reference |
| OH | p- | 33-98 | mdpi.com |
| NH2 | p- | 33-98 | mdpi.com |
| OMe | p- | 33-98 | mdpi.com |
| Me | p- | Moderate | scispace.com |
| OCH2O | m,p- | 33-98 | mdpi.com |
The introduction of EDGs has been shown to be crucial for certain biological activities. For example, hydroxylated derivatives have demonstrated notable antibacterial properties. mdpi.com Specifically, weak acidic compounds containing hydroxyl groups were found to be more active than their basic amino-substituted counterparts. mdpi.com
Incorporation of Electron-Withdrawing Groups on Aromatic Rings
Conversely, the introduction of electron-withdrawing groups (EWGs) onto the aromatic rings of this compound significantly alters its electronic landscape, making the aromatic ring more electron-deficient. studymind.co.uk Common EWGs include nitro (-NO2), halogen (-F, -Cl, -Br), and trifluoromethyl (-CF3) groups. mdpi.com These groups are known to increase the electrophilicity of the molecule. studypug.com
The synthesis of this compound derivatives with EWGs also primarily utilizes the Claisen-Schmidt condensation. mdpi.comscispace.com In contrast to EDGs, the presence of EWGs on the acetophenone can lead to higher yields and shorter reaction times. scispace.com This is attributed to the increased acidity of the methyl protons, facilitating the initial enolate formation. scispace.com
Table 2: Examples of this compound Derivatives with Electron-Withdrawing Groups
| Substituent (EWG) | Position on Aromatic Ring B | Reported Yield (%) | Reference |
| F | p- | 33-98 | mdpi.com |
| Cl | p- | High | scispace.com |
| Br | p- | High | scispace.com |
| NO2 | p- | High | scispace.com |
| CF3 | p- | 33-98 | mdpi.com |
Derivatives bearing EWGs have been investigated for various applications. For instance, compounds with a 2-nitro group on the B-ring have exhibited significant cytotoxicity against breast cancer cells. nih.gov The electronic effects of these groups are also instrumental in tuning the nonlinear optical properties of the molecule. aip.org
Heterocyclic Ring Incorporations into the this compound Scaffold
Expanding the structural diversity and potential biological activity of this compound can be achieved by incorporating heterocyclic rings into its scaffold. This can involve replacing one of the phenyl rings with a heterocycle or fusing a heterocyclic ring system to the core structure.
The synthesis of such derivatives often involves the condensation of a heterocyclic ketone with cinnamaldehyde or the reaction of a substituted this compound with a binucleophilic reagent. For example, various heterocyclic aldehydes can be used in the Claisen-Schmidt condensation to introduce moieties like furan (B31954), thiophene, and pyridine. While the synthesis of some α,β-unsaturated ketones with a heterocyclic ring A (like 2-pyridine, 3-furan, etc.) has been challenging under certain reaction conditions, it highlights an area for further methodological development. mdpi.com
The incorporation of heterocyclic systems can lead to compounds with enhanced biological activities. For instance, indole-containing analogues have shown improved antimicrobial activity compared to the parent compound. nih.gov
Chemical Transformations Utilizing this compound as a Precursor
The rich reactivity of the α,β,γ,δ-unsaturated ketone system in this compound makes it an excellent starting material for the synthesis of more complex molecular architectures, particularly various heterocyclic compounds.
Synthesis of Nitrogen-Containing Heterocyclic Compounds (e.g., 1,5-Benzothiazepines)
Cinnamylideneacetophenones are valuable precursors for the synthesis of seven-membered nitrogen-containing heterocycles like 1,5-benzothiazepines. semanticscholar.org These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. semanticscholar.orgacs.org
The synthesis of 4-aryl-2,3-dihydro-2-styryl-1,5-benzothiazepines is achieved through the reaction of (E,E)-cinnamylideneacetophenones with 2-aminothiophenol (B119425). semanticscholar.orgscholarsportal.info This reaction proceeds under acidic conditions, often using acetic acid in a solvent like toluene, and involves the condensation of the amino group of 2-aminothiophenol with the carbonyl group of the this compound, followed by cyclization involving the thiol group. semanticscholar.org This method has been shown to be a convenient and versatile route to this class of compounds. semanticscholar.orgacs.org
Formation of Curcuminoid Derivatives and Structural Hybrids
This compound shares structural similarities with curcumin, a natural polyphenol known for its wide range of biological activities. aip.orgacs.org This has inspired the use of this compound derivatives as building blocks for the synthesis of novel curcuminoids and structural hybrids. mdpi.comnih.gov
The synthesis of these derivatives often involves multi-step procedures. For example, curcuminoid derivatives with various aromatic rings and different scaffolds (such as β'-hydroxy-α,β-unsaturated ketone and α,β-unsaturated ketone) have been synthesized. mdpi.com These synthetic efforts aim to create new compounds with potentially enhanced biological properties compared to natural curcuminoids. nih.govui.ac.id The modular nature of the synthesis allows for the introduction of different functional groups on the aromatic rings, leading to a diverse library of compounds for biological screening. mdpi.comnih.gov
Derivatization for Tailored Optical and Electronic Properties
The extended π-conjugated system of this compound makes it an attractive scaffold for the development of materials with interesting optical and electronic properties. researchgate.netx-mol.com By strategically introducing electron-donating and electron-withdrawing groups, the linear and nonlinear optical responses of the molecule can be finely tuned. aip.orgresearchgate.net
Derivatives with donor-π-acceptor (D-π-A) structures have been synthesized and studied for their two-photon absorption (TPA) properties. aip.orgacs.org For example, the introduction of a dimethylamino group as a strong electron donor can lead to a significant red-shift in the absorption spectrum and an enhancement of the TPA cross-section. dntb.gov.ua These tailored molecules are promising candidates for applications in photonics, optoelectronics, and biological imaging. acs.orgdntb.gov.ua Theoretical calculations, such as time-dependent density functional theory (TDDFT), are often employed to understand the structure-property relationships and guide the design of new derivatives with optimized optical properties. researchgate.netacs.org
Spectroscopic Characterization Techniques for Cinnamylideneacetophenone
Advanced Vibrational Spectroscopy
Vibrational spectroscopy is a key tool for identifying the functional groups present in a molecule by analyzing the vibrations of its chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Bond Analysis
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic functional groups within cinnamylideneacetophenone. The FTIR spectrum displays specific absorption bands corresponding to the vibrational frequencies of different bonds. untirta.ac.id
Key vibrational frequencies observed in the FTIR spectrum of this compound include:
C-H sp2 Stretching: A peak at 3065 cm⁻¹ is attributed to the stretching vibrations of the C-H bonds in the aromatic rings and the vinyl groups. untirta.ac.id
C-H sp3 Stretching: The absorption at 3023 cm⁻¹ corresponds to the stretching of C-H single bonds. untirta.ac.id
Carbonyl (C=O) Stretching: A strong absorption peak around 1653 cm⁻¹ is characteristic of the conjugated carbonyl group, a defining feature of ketones. untirta.ac.idtjpr.org The conjugation with the double bonds lowers the frequency from a typical saturated ketone. pressbooks.pubopenstax.org
Alkene (C=C) Stretching: The stretching vibrations of the carbon-carbon double bonds in the dienone system and the aromatic rings appear in the region of 1590 cm⁻¹. untirta.ac.idtjpr.org
These distinct peaks provide clear evidence for the presence of the key functional moieties that constitute the this compound molecule. biomedscidirect.comnsf.govresearchgate.net
Interactive Data Table: FTIR Spectral Data for this compound
| Vibrational Mode | **Frequency (cm⁻¹) ** | Functional Group Assignment |
| C-H sp² Stretch | 3065 | Aromatic and Vinylic C-H |
| C-H sp³ Stretch | 3023 | Aliphatic C-H |
| C=O Stretch | 1653 | Conjugated Ketone |
| C=C Stretch | 1590 | Aromatic and Dienic C=C |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule, enabling a comprehensive structural elucidation. researchgate.netscispace.comrsc.orgorganicchemistrydata.orgnih.gov
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy reveals the chemical environment of each proton in the molecule. The chemical shifts (δ) in the ¹H NMR spectrum of this compound are indicative of the different types of protons present. Protons on the aromatic rings typically appear as multiplets in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The vinylic protons of the dienone system also resonate in this region, with their specific shifts and coupling constants providing information about their geometric arrangement (E/Z isomerism).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon is particularly noteworthy, appearing significantly downfield (around δ 189-190 ppm) due to the strong deshielding effect of the attached oxygen atom. wu.ac.thlibretexts.org The carbons of the aromatic rings and the dienone system resonate in the δ 120-150 ppm range.
Interactive Data Table: Representative NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ, ppm) Range | Assignment |
| ¹H | 7.0 - 8.0 | Aromatic and Vinylic Protons |
| ¹³C | ~190 | Carbonyl Carbon (C=O) |
| ¹³C | 120 - 150 | Aromatic and Dienic Carbons |
Note: Specific chemical shifts can vary slightly depending on the solvent used. carlroth.comsigmaaldrich.compitt.edu
Corroboration of α,β,γ,δ-Unsaturated Ketone System Structure
The combined data from ¹H and ¹³C NMR spectroscopy are crucial for confirming the α,β,γ,δ-unsaturated ketone structure of this compound. nih.govresearchgate.netlibretexts.orgorganic-chemistry.orgrsc.org The presence of signals in the characteristic regions for vinylic protons and carbons, coupled with the downfield signal of the carbonyl carbon, substantiates the extended conjugated system. Furthermore, two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, definitively mapping out the entire molecular structure and confirming the α,β,γ,δ-unsaturation. nih.govutah.edu
Mass Spectrometry Techniques
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₇H₁₄O), the molecular weight is 234.29 g/mol . nih.gov In a mass spectrum, this would be observed as the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺, depending on the ionization technique used. nih.gov
Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) has been systematically used to study this compound and its derivatives. nih.govresearchgate.netjst.go.jpua.pt Under ESI conditions, the protonated molecule [M+H]⁺ is formed and then induced to dissociate. The resulting fragmentation patterns provide significant structural information. nih.govresearchgate.net The way the molecule breaks apart is heavily influenced by the substitution pattern on the aromatic rings, making ESI-MS/MS a valuable tool for distinguishing between positional isomers of this compound derivatives. nih.govresearchgate.net The top peak observed in the GC-MS analysis corresponds to the molecular ion at m/z 234, with other significant fragments appearing at m/z 128 and other values. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragment Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a fundamental technique for determining the molecular weight and probing the structural integrity of this compound. In positive ion mode, the molecule is readily ionized, primarily through protonation, to form the pseudomolecular ion [M+H]⁺. The analysis of the mass-to-charge ratio (m/z) of this ion allows for the precise determination of the molecular weight. For instance, in the analysis of 1,5-diphenylpenta-2,4-dien-1-one, the protonated molecule is observed at an m/z of 235. molinspiration.com The formation of adducts with alkali metals, such as the sodium adduct [M+Na]⁺ at m/z 257, is also common and further confirms the molecular mass. molinspiration.com
Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the selected precursor ion, provide valuable information about the compound's structure. researchgate.net The fragmentation patterns of this compound and its derivatives are highly dependent on the substitution on the aromatic rings. researchgate.net This characteristic allows ESI-MS/MS to be a powerful tool for the differentiation of positional isomers, which might be challenging to distinguish by other means. researchgate.net The systematic study of these fragmentation pathways helps in building a database that can be used for the structural elucidation of related compounds. researchgate.net
Table 1: ESI-MS Data for this compound
| Ion | Observed m/z |
|---|---|
| [M+H]⁺ | 235 |
| [M+Na]⁺ | 257 |
Data sourced from a study on the synthesis of 1,5-diphenylpenta-2,4-dien-1-one. molinspiration.com
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, reveals the nature of the electronic transitions within the this compound molecule and its behavior upon excitation.
The ultraviolet-visible (UV-Vis) spectrum of this compound is characterized by strong absorption bands in the near-UV and visible regions of the electromagnetic spectrum. researchgate.net This absorption is a direct consequence of the extensive π-conjugated system that spans the entire molecule, from one phenyl ring to the other, through the dienone bridge. The primary electronic transitions responsible for this absorption are π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. researchgate.net Less intense n → π* transitions, involving the non-bonding electrons of the carbonyl oxygen, also occur. rsc.org
The position of the maximum absorption wavelength (λmax) is sensitive to the solvent environment, a phenomenon known as solvatochromism. rsc.org Generally, an increase in solvent polarity leads to a bathochromic (red) shift of the π → π* absorption band. rsc.org This shift indicates that the excited state is more polar than the ground state, which is typical for molecules with intramolecular charge transfer (ICT) character. researchgate.net The extended conjugation in this compound facilitates this charge transfer from the styryl donor part of the molecule to the carbonyl acceptor group upon electronic excitation. In a study on a specific this compound derivative, the lower optical cut-off was observed at approximately 445 nm, corresponding to a band-gap energy of 2.87 eV, which highlights its ability to absorb visible light. researchgate.net
Table 2: Electronic Transitions in this compound
| Transition Type | Involved Orbitals | Region |
|---|---|---|
| π → π* | π bonding to π* antibonding | UV-Visible |
| n → π* | Non-bonding (C=O) to π* antibonding | UV-Visible |
This compound and its derivatives often exhibit fluorescence, emitting light upon relaxation from an excited electronic state. This property is intimately linked to the molecule's structure and its interaction with the surrounding environment.
Similar to absorption, the fluorescence emission of this compound is significantly influenced by the polarity of the solvent. researchgate.net A bathochromic shift in the emission maximum is typically observed as the solvent polarity increases. rsc.org This solvatochromic shift is a result of the stabilization of the more polar excited state by polar solvent molecules. evidentscientific.com The difference between the absorption and emission maxima, known as the Stokes shift, is also affected by the solvent. A larger Stokes shift is often seen in more polar solvents, reflecting a greater degree of solvent reorganization around the molecule in the excited state before emission occurs. researchgate.netwikipedia.org For example, a study on a dimethylamino- and ethoxy-substituted this compound derivative reported a bright visible-light emission in the red at 612 nm in dimethyl sulfoxide (B87167) (DMSO), with a substantial Stokes shift of 6335 cm⁻¹. researchgate.net This large shift is indicative of a significant increase in the dipole moment upon excitation, consistent with an intramolecular charge transfer (ICT) process. researchgate.net
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. jasco-global.com The determination of Φf is essential for assessing the potential of a compound in applications such as fluorescent probes or light-emitting materials. The quantum yield can be measured using either absolute methods, often involving an integrating sphere, or more commonly, relative methods that compare the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield. nih.gov
Fluorescence Spectroscopy for Photophysical Property Assessment
Examination of Solvent Effects on Emission Characteristics
X-ray Crystallography for Solid-State Structure Determination
The single-crystal X-ray diffraction analysis of 1,5-diphenylpenta-2,4-dien-1-one (this compound) has been successfully performed. researchgate.net Crystals suitable for this analysis were grown by the slow evaporation of an ethanol (B145695) solution. researchgate.net The crystallographic data revealed that the compound crystallizes in the orthorhombic system with the centrosymmetric space group Pbca. researchgate.net The determination of the crystal structure confirms the molecular connectivity and provides insights into the planarity of the conjugated system and the conformation of the phenyl rings relative to the dienone backbone. This structural information is invaluable for understanding the relationship between the solid-state architecture and the material's physical and optical properties. researchgate.net
Table 3: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
Data obtained from single-crystal X-ray diffraction analysis of 1,5-diphenylpenta-2,4-dien-1-one. researchgate.net
Single Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Geometry and Crystal Packing
For derivatives of this compound, which belong to the broader class of chalcones, SC-XRD studies confirm the characteristic α,β,γ,δ-unsaturated ketone framework. Studies on related chalcone (B49325) derivatives provide specific details on their crystal packing. For example, the crystal structure of a dichlorophenyl derivative was determined to be in the monoclinic system with a P21 space group. nih.gov The analysis of another chalcone, (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, reveals a nearly planar molecular structure and a trans configuration at the C=C double bond. researchgate.netresearchgate.net
The detailed crystallographic data for representative chalcone derivatives, which share the core structure of this compound, are presented below.
| Parameter | (E)-3-(2,3-dichlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one nih.gov | (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide leibniz-fli.de |
|---|---|---|
| Chemical Formula | C14H9Cl2NO | C17H13ClN4O |
| Formula Weight | 278.12 | 324.77 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21 | P21/c |
| a (Å) | 7.4229(2) | 15.629(9) |
| b (Å) | 3.9889(1) | 7.152(4) |
| c (Å) | 21.2685(6) | 14.707(9) |
| β (°) | 98.212(2) | 111.061(15) |
| Volume (ų) | 623.29(3) | 1534.1(6) |
| Z | 2 | 4 |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonds)
The crystal packing of this compound derivatives is stabilized by a network of non-covalent interactions. rsc.org These forces, though weaker than covalent bonds, are highly directional and play a crucial role in determining the final solid-state architecture. uiowa.eduresearchgate.net
Hydrogen Bonding: While lacking classical hydrogen bond donors like O-H or N-H, the this compound framework can participate in weak C–H···O hydrogen bonds. In these interactions, activated C-H groups (often from the aromatic rings or the enone backbone) act as donors to the carbonyl oxygen acceptor. mdpi.com In the crystal structure of (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, molecules are linked by pairs of weak C–H···O hydrogen bonds to form inversion dimers. researchgate.netresearchgate.net These dimers are then further connected by other C–H···O interactions. researchgate.netresearchgate.net
π-π Stacking: The aromatic rings of this compound are well-suited for π-π stacking interactions, which are attractive, non-covalent interactions between the electron clouds of aromatic systems. researchgate.net These interactions can be face-to-face or, more commonly, slipped/offset. In the structure of (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, π–π interactions are observed between adjacent molecular sheets, with a centroid–centroid distance of 3.8860 (11) Å. researchgate.netresearchgate.net The crystal packing of other derivatives features face-to-face π–π stacking interactions that connect molecules into chains. unec-jeas.com
Halogen Bonding: The introduction of halogen substituents (F, Cl, Br, I) onto the phenyl rings can lead to the formation of halogen bonds. A halogen bond is a highly directional interaction between an electropositive region on a halogen atom and a Lewis base, such as an oxygen or nitrogen atom. These interactions can be strong enough to direct crystal packing. frontiersin.org In the crystal structure of a chloro-substituted derivative, short Cl···Cl contacts of 3.376 Å are observed. unec-jeas.com Similarly, studies on bromo-substituted α-cinnamylideneacetophenones show that the bromo group can effectively reduce dipole-dipole interactions and influence the crystal packing to be noncentrosymmetric. In other related structures, short Br···O contacts [2.9828 (13) Å] and C–H···F hydrogen bonds have been identified as key stabilizing forces. unec-jeas.comresearchgate.net
| Interaction Type | Example Derivative | Geometric Parameters | Reference |
|---|---|---|---|
| C–H···O Hydrogen Bond | (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Forms inversion dimers with an R²₂(14) ring motif. | researchgate.netresearchgate.net |
| π-π Stacking | (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Centroid-centroid distance = 3.8860 (11) Å. | researchgate.netresearchgate.net |
| Halogen Bond (Br···O) | (E)-1-(4-chlorophenyl)-2-(2,2-dibromo-1-(3-nitrophenyl)vinyl)diazene | Distance = 2.9828 (13) Å. | unec-jeas.com |
| Halogen-Halogen (Cl···Cl) | Azo-chalcone derivative | Distance = 3.3763 (9) Å. | unec-jeas.com |
| C–H···F Hydrogen Bond | (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Links dimers into sheets. | researchgate.netresearchgate.net |
Hirshfeld Surface Analysis for Quantifying Noncovalent Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. google.comnih.gov The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact, which appear as red spots. mdpi.comresearchgate.net
A key output of this analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts by plotting the distance to the nearest atom external to the surface (d_e) against the distance to the nearest atom internal to the surface (d_i). mdpi.com The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, providing a quantitative measure of its importance in the crystal packing. mdpi.comiucr.org
For this compound derivatives, this analysis reveals the relative significance of various weak interactions. In a selenium-containing chalcone, C···H/H···C contacts were found to be the most significant, contributing 17.7% to the crystal packing. researchgate.net In a more complex halogenated derivative, the contributions were dominated by Br···H/H···Br (19.6%), followed by H···H (12.2%), C···H/H···C (11.9%), and O···H/H···O (11.0%) contacts. unec-jeas.com This quantitative data highlights how different substituents can fine-tune the balance of intermolecular forces that dictate the supramolecular assembly.
The table below summarizes the percentage contributions of various intermolecular contacts for several chalcone derivatives, illustrating the diversity of interaction hierarchies.
| Intermolecular Contact | (2E,2′E)-1,1′-[selenobis(4,1-phenylene)]bis[3-(4-chlorophenyl)prop-2-en-1-one] | (E)-1-(4-chlorophenyl)-2-(2,2-dibromo-1-(3-nitrophenyl)vinyl)diazene unec-jeas.com | Isomaleimide Derivative google.com |
|---|---|---|---|
| H···H | - | 12.2% | 25.4% |
| C···H / H···C | 17.7% | 11.9% | 26.2% |
| O···H / H···O | 11.5% | 11.0% | 13.0% |
| Halogen···H / H···Halogen | 11.5% (Cl···H) | 19.6% (Br···H) | 9.2% (Br···H) |
| C···C | - | - | - |
Computational and Theoretical Investigations of Cinnamylideneacetophenone
Quantum Chemical Calculations
Quantum chemical calculations have become indispensable tools in modern chemistry, providing profound insights into the molecular and electronic properties of compounds from first principles. mdpi.com These computational methods allow for the detailed investigation of molecular structures, electronic behaviors, and spectroscopic characteristics that can be difficult to probe experimentally. For the compound Cinnamylideneacetophenone, a chalcone (B49325) derivative with an extended π-conjugation system, these theoretical approaches are particularly valuable for understanding its structure-property relationships.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to determine the ground-state properties of molecules by approximating the complex many-electron problem into a more manageable one based on the electron density. mdpi.com For this compound and its derivatives, DFT calculations, often using hybrid functionals like B3LYP with a substantial basis set such as 6-311+G(d,p), have been employed to accurately predict their ground-state geometries, electronic orbitals, and vibrational spectra. researchgate.netirjweb.com
Geometry optimization is a fundamental computational procedure used to determine the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. faccts.de This process systematically adjusts bond lengths, bond angles, and dihedral angles to find a stationary point on the potential energy surface, which is confirmed as a minimum by ensuring the absence of imaginary vibrational frequencies. faccts.denepjol.info
For this compound, DFT calculations have been used to optimize its molecular geometry. Studies on its derivatives have shown a good correlation between the theoretically calculated structures and those determined experimentally via single-crystal X-ray diffraction. researchgate.net The optimization provides crucial data on the planarity of the molecule and the conformation of the α,β,γ,δ-unsaturated ketone system, which are essential for understanding its electronic and optical properties.
| Parameter | Atoms Involved | Calculated Value (DFT/B3LYP) |
|---|---|---|
| Bond Length | C=O | ~1.24 Å |
| Bond Length | C=C (enal) | ~1.35 - 1.45 Å |
| Bond Length | C-C (phenyl) | ~1.39 - 1.41 Å |
| Bond Angle | C-C-C (chain) | ~120° - 125° |
| Dihedral Angle | C-C-C=O | ~180° (s-trans) |
The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that reflects the chemical reactivity, kinetic stability, and electronic transport properties of the molecule. irjweb.comajchem-a.com A smaller energy gap generally implies higher chemical reactivity and polarizability, as less energy is required to excite an electron from the ground state. researchgate.net
In this compound, the extended π-conjugated system is expected to result in a relatively small HOMO-LUMO gap, facilitating intramolecular charge transfer (ICT) upon excitation. DFT calculations are used to determine the energies of these orbitals and the resulting gap.
| Parameter | Calculated Energy (eV) |
|---|---|
| EHOMO | -6.15 |
| ELUMO | -2.20 |
| Energy Gap (ΔE) | 3.95 |
Note: Values are representative and depend on the specific functional and basis set used in the calculation.
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. nepjol.infospectroscopyonline.com These calculations determine the normal modes of vibration, which correspond to the stretching, bending, and torsional motions of the atoms. nepjol.info By comparing the calculated frequencies and intensities with experimental FT-IR and Raman spectra, a detailed assignment of the observed vibrational bands can be achieved, confirming the molecular structure. researchgate.net For this compound, DFT calculations can predict characteristic vibrational modes, such as the C=O stretching of the ketone group, the C=C stretching of the conjugated chain and aromatic rings, and various C-H bending modes. researchgate.netspectroscopyonline.com
| Calculated Frequency (cm-1) | Vibrational Mode Assignment |
|---|---|
| ~3065 | Aromatic C-H Stretching |
| ~1653 | C=O Stretching |
| ~1590 | Aromatic C=C Stretching |
| ~1450 | CH2 Bending |
| ~980 | C-H Out-of-Plane Bending |
Note: Frequencies are typically scaled to correct for anharmonicity and computational approximations. researchgate.net
To investigate the properties of electronic excited states, an extension of DFT known as Time-Dependent Density Functional Theory (TD-DFT) is used. nih.gov TD-DFT is a powerful and widely used method for calculating the electronic transition energies and oscillator strengths that determine a molecule's absorption and emission spectra. acs.orginstras.com It is particularly effective for studying the low-lying excited states that are relevant to UV-Visible spectroscopy. instras.com
TD-DFT calculations are routinely used to simulate one-photon absorption (OPA) spectra, which correspond to experimental UV-Vis spectra. The calculation provides the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. rsc.org Studies on this compound and its derivatives have utilized TD-DFT to simulate their absorption spectra, showing good agreement with experimental λmax values, which typically range from 343 to 361 nm. researchgate.netmdpi.com These calculations confirm that the primary absorption band arises from a π → π* transition within the delocalized conjugated system.
| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition Character |
|---|---|---|---|
| S1 | ~355 | > 0.8 | HOMO → LUMO (π → π) |
| S2 | ~280 | < 0.1 | HOMO-1 → LUMO (π → π) |
Note: Values are representative and can vary based on the computational method and solvent model used.
Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties
Prediction of Two-Photon Absorption (TPA) Spectra and Cross-Sections
The nonlinear optical properties of this compound and its derivatives, particularly their two-photon absorption (TPA) characteristics, have been a subject of significant theoretical investigation. TPA is a process where a molecule simultaneously absorbs two photons, which has applications in fields ranging from 3D data storage to bio-imaging. wiley.com Computational chemistry provides powerful tools to predict and interpret the TPA spectra and cross-sections (σ₂ₚₐ) of these molecules, offering insights that complement experimental findings. wiley.comresearchgate.net
Theoretical predictions are often performed using Time-Dependent Density Functional Theory (TD-DFT), a method that can calculate excitation energies and transition properties for molecules. acs.org For this compound derivatives, studies have shown that Quantum Chemistry Calculations (QCCs) can successfully confirm and model the electronic states observed in experimental one- and two-photon absorption spectroscopy. researchgate.net
A key finding is the significant influence of substituent groups on the TPA response. For instance, the introduction of an electron-donating group like dimethylamine (B145610) can cause a substantial red-shift (around 90 nm) in the lower energy state and more than double the TPA cross-section of that band compared to other derivatives. researchgate.net This highlights the structure-property relationship that can be effectively modeled computationally.
To bridge theoretical calculations with experimental data, the Sum-Over-States (SOS) model is frequently employed. researchgate.netaip.org This approach uses calculated parameters, such as transition dipole moments, to describe the experimental TPA cross-sectional spectrum. researchgate.net Research on this compound derivatives has successfully used the SOS model to describe the dispersion of the first-order molecular hyperpolarizability (β), revealing that the enhancement of nonlinear optical effects is strongly linked to TPA resonances. aip.org Wavelength-resolved analysis has identified remarkable β values in regions near the two-photon resonance, an effect mediated by the interplay of electron-withdrawing and donating groups. aip.org
Table 1: Theoretical Approaches in TPA Prediction for this compound Derivatives
| Computational Method/Model | Application | Key Findings | Citations |
| Quantum Chemistry Calculations (QCCs) | Confirmation of electronic states | Validated the presence of two electronic states observed in experimental spectroscopy. | researchgate.net |
| Time-Dependent DFT (TD-DFT) | Simulation of OPA and TPA spectra | Provides good agreement with experimental excitation energies. | acs.org |
| Sum-Over-States (SOS) Model | Modeling of experimental TPA spectra | Revealed dependence between ground-first state coupling and transition dipole moments; described TPA-enhanced hyperpolarizability. | researchgate.netaip.org |
Advanced Ab Initio Methods (e.g., CCSD, CC2, MP2) for High-Accuracy Calculations
For achieving high-accuracy in computational chemistry, researchers turn to advanced ab initio methods that provide a more rigorous treatment of electron correlation than standard DFT. ucsb.edu These methods, while computationally intensive, serve as benchmarks for calibrating less expensive models and for providing definitive theoretical data on molecular properties. nih.gov Key examples include Møller-Plesset perturbation theory (MP) and the Coupled Cluster (CC) family of methods. ucsb.edu
Møller-Plesset Perturbation Theory (MP2): This method is often the first step beyond the Hartree-Fock approximation to include dynamic electron correlation. ucsb.edu MP2 is significantly more economical than higher-level methods and can be applied to medium-sized systems. ucsb.edu It generally yields good molecular structures and can predict spectroscopic properties with reasonable accuracy for many molecules where the single-reference Hartree-Fock description is adequate. ucsb.edu Composite schemes that correct large-basis MP2 calculations with a small-basis correction from a higher-level method can achieve near benchmark accuracy for certain properties. arxiv.org
Coupled Cluster (CC) Methods: The hierarchy of Coupled Cluster methods, such as CCSD (Coupled Cluster with Single and Double excitations) and the "gold standard" CCSD(T) (which adds a non-iterative correction for triple excitations), represents one of the most reliable approaches for calculating molecular energies and properties. ucsb.edu The CCSD(T) method, in particular, is capable of producing results that are very close to experimental reality, provided a sufficiently large basis set is used. ucsb.eduresearchgate.net However, the high computational cost of these methods often limits their direct application to smaller molecules or requires significant computational resources. ucsb.edu The CC2 model is a more computationally efficient, approximate version of CCSD, making it suitable for larger molecules while still providing a good description of electronic excitations.
For a molecule like this compound, these high-accuracy methods would be invaluable for:
Benchmark Geometries: Establishing a precise equilibrium structure.
Interaction Energies: Accurately calculating the interaction energies with other molecules or in biological systems, which is crucial for parameterizing molecular mechanics force fields or validating docking scores. researchgate.net
Excited State Properties: Providing highly accurate vertical excitation energies to validate results from TD-DFT and other methods used for predicting TPA spectra.
While direct CCSD(T) calculations on a large set of this compound derivatives may be computationally prohibitive for routine analysis, they are essential for validating the accuracy of the more practical computational methods used in broader screening studies. nih.gov
Molecular Modeling and Simulation
Molecular Docking Studies for Ligand-Target Binding Interactions
Molecular docking is a computational technique used extensively to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. jpionline.org This method is instrumental in drug discovery for elucidating binding mechanisms and screening virtual libraries of compounds against biological targets. For this compound and its derivatives, molecular docking studies have been employed to investigate their potential as therapeutic agents by modeling their interactions with specific protein active sites. wu.ac.thresearchgate.net
These in silico studies help rationalize the biological activity of synthesized compounds. For example, in a series of cinnamylideneacetophenones investigated for their biological potential, molecular docking revealed that the most potent compound exhibited the lowest binding energy, indicating a more stable ligand-protein complex. researchgate.net Specifically, a binding energy of –8.56 kcal/mol was calculated for the most active derivative, which was shown to form a crucial hydrogen bond within the target's active site. researchgate.net This demonstrates how docking can identify key molecular interactions responsible for a compound's efficacy.
The process involves placing the ligand (this compound derivative) into the binding site of the target protein and using a scoring function to estimate the binding affinity. jpionline.org The results are ranked based on these scores, with more negative values suggesting stronger binding. jpionline.org
Table 2: Example of Molecular Docking Application
| Study Focus | Target | Key Finding | Reported Binding Energy | Citations |
| Biological activity of cinnamylideneacetophenones | Unspecified Protein Target | The most potent compound in the series formed an essential H-bond. | -8.56 kcal/mol | researchgate.net |
Structure-Activity Relationship (SAR) Studies through Computational Descriptors
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com In SAR and QSAR studies, the chemical structure is encoded by numerical values known as molecular descriptors. ijaar.org These descriptors quantify various physicochemical properties of a molecule, such as its size, shape, lipophilicity, and electronic characteristics. mdpi.com
For cinnamylideneacetophenones and related chalcone structures, SAR studies are crucial for understanding how modifications to the molecular scaffold affect biological outcomes, thereby guiding the design of more potent and selective compounds. mdpi.comresearchcommons.org Computational descriptors are at the heart of this process.
Commonly used descriptors include:
Hydrophobicity: Often represented by the partition coefficient (log P), which is a measure of a compound's solubility in lipid versus aqueous phases. In silico tools and experimental methods like HPLC are used to determine log P values. mdpi.com Studies on cinnamylideneacetophenones have shown that hydrophobicity is a key factor in their antibacterial activity, with optimal activity found within a specific log P range (e.g., 3.2 to 3.5 for anti-Mycobacterium activity). mdpi.com
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These are calculated using quantum mechanical methods and can be correlated with a compound's reactivity and interaction capabilities. researchcommons.org
Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule, such as molecular weight, molar volume, and parachor. chemmethod.com
By building a mathematical model that links these descriptors to observed activity, QSAR enables the prediction of the biological activity of novel, unsynthesized molecules. ijaar.org
Table 3: Common Computational Descriptors in SAR/QSAR
| Descriptor Type | Examples | Relevance | Citations |
| Hydrophobic | log P (Partition Coefficient) | Membrane permeability, bioavailability, target binding | mdpi.com |
| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Chemical reactivity, electrostatic interactions, hydrogen bonding potential | researchcommons.org |
| Topological | Molecular Weight, Molar Refractivity, Wiener Index | Molecular size, polarizability, steric hindrance | mdpi.comchemmethod.com |
| Constitutional | Number of H-bond donors/acceptors | Drug-likeness (Lipinski's Rule), target binding | chemmethod.com |
In Silico Prediction of Molecular Parameters Relevant to Reactivity and Selectivity
Beyond docking and SAR, computational chemistry offers a suite of tools to predict a wide range of molecular parameters that provide deep insights into the chemical reactivity and selectivity of this compound. These in silico predictions are often performed using Density Functional Theory (DFT) and other quantum chemical methods. nih.govresearchgate.net
The calculated parameters help rationalize experimental outcomes and predict the behavior of new derivatives. Key predicted parameters include:
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests the molecule is more reactive. researchgate.net
Global Reactivity Descriptors: Derived from FMO energies, these descriptors quantify reactivity. They include ionization potential, electron affinity, electronegativity, chemical hardness, and global softness. researchgate.net These values help predict how a molecule will behave in a chemical reaction, for instance, as an electrophile or a nucleophile.
Pharmacokinetic (ADME) Properties: Various online toolkits and software can predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. mdpi.comnih.gov For cinnamylideneacetophenones, in silico predictions have been used to assess their potential oral bioavailability by checking for violations of Lipinski's and Veber's rules. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with other reagents or a biological receptor.
The ability to computationally generate these parameters allows for the rapid, cost-effective evaluation of virtual compounds, helping to prioritize which derivatives of this compound are most promising for synthesis and further experimental testing. beilstein-journals.org
Table 4: Predictable Molecular Parameters and Their Significance
| Parameter | Significance | Computational Method | Citations |
| HOMO-LUMO Gap | Chemical reactivity, kinetic stability | DFT | researchgate.net |
| Chemical Hardness/Softness | Resistance to change in electron configuration, polarizability | DFT, Conceptual DFT | researchgate.net |
| Ionization Potential | Energy required to remove an electron | DFT (Koopmans' Theorem) | researchgate.net |
| Log P (Lipophilicity) | Bioavailability, membrane permeability | Online Toolkits (e.g., Molinspiration), HPLC correlation | mdpi.com |
| Drug-Likeness | Oral bioavailability prediction (e.g., Lipinski's Rule of Five) | Online Toolkits (e.g., SwissADME) | jpionline.orgmdpi.com |
| Dipole Moment | Polarity, solubility, intermolecular interactions | DFT | nih.gov |
Mechanistic Studies of Cinnamylideneacetophenone and Its Derivatives
Elucidation of Reaction Mechanisms in Cinnamylideneacetophenone Synthesis
The synthesis of this compound and its derivatives is most commonly achieved through a Claisen-Schmidt condensation reaction. grafiati.comresearchgate.net This reaction involves the condensation of an aromatic ketone, such as acetophenone (B1666503), with an aromatic aldehyde, like cinnamaldehyde (B126680). nih.govuntirta.ac.id The reaction is typically carried out in the presence of a catalyst, which can be either an acid or a base. conicet.gov.ar
The general mechanism under basic conditions begins with the deprotonation of the α-carbon of the acetophenone by a base, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the cinnamaldehyde. The resulting alkoxide intermediate is then protonated, typically by the solvent, to form a β-hydroxy ketone. Subsequent dehydration (elimination of a water molecule) yields the α,β-unsaturated ketone, which in this case is this compound. The extended conjugation of the final product provides the thermodynamic driving force for the dehydration step.
Under acidic conditions, the mechanism involves the protonation of the carbonyl oxygen of the cinnamaldehyde, which activates the carbonyl group towards nucleophilic attack by the enol form of the acetophenone. A similar sequence of proton transfer and dehydration steps then leads to the final this compound product.
Investigation of Catalytic Roles in Condensation Reactions
The choice of catalyst plays a crucial role in the efficiency and outcome of the Claisen-Schmidt condensation for synthesizing this compound and its derivatives. Both homogeneous and heterogeneous catalysts, acidic and basic, have been extensively studied to optimize reaction conditions, yields, and environmental friendliness.
Base Catalysts: Aqueous sodium hydroxide (B78521) (NaOH) in ethanol (B145695) is a classic and effective catalyst system for this condensation. nih.gov The hydroxide ion acts as the base to generate the reactive enolate from the acetophenone. Other bases like piperidine (B6355638) have also been employed. researchgate.net The catalytic cycle involves the regeneration of the base after the protonation of the alkoxide intermediate.
Acid Catalysts: A variety of acid catalysts have been utilized, including strong mineral acids like HCl and solid acids. rsc.org Sulfonic acid-functionalized ionic liquids have been shown to be highly active, acting as both the catalyst and the solvent, with the advantage of being recyclable. acs.org The catalytic role of the acid is to protonate the aldehyde's carbonyl group, making it more electrophilic and susceptible to attack by the ketone's enol form.
Heterogeneous Catalysts: To simplify product purification and catalyst recovery, heterogeneous catalysts have been developed. These include:
Aminopropylated silica (B1680970) sol-gel: These materials have been used effectively under solvent-free conditions, where the amine groups on the silica surface act as the basic catalytic sites. conicet.gov.ar
Protonated aluminate mesoporous silica nanoparticles (HAlMSN): These solid acid catalysts have demonstrated good activity and high selectivity for the synthesis of (E)-chalcones under solvent-free conditions. rsc.org
Fe3O4 magnetic nanoparticles: These have been used as a heterogeneous catalyst, offering the advantage of easy separation from the reaction mixture using an external magnet. untirta.ac.id
The efficiency of these catalysts often depends on factors such as surface area, the number and strength of acidic or basic sites, and the reaction conditions (e.g., temperature, solvent-free vs. solvent-based). conicet.gov.arrsc.org
Mechanistic Investigations of Antioxidant Activity
Cinnamylideneacetophenones have been investigated for their potential antioxidant properties, drawing inspiration from structurally similar natural compounds like curcumin. researchgate.net The antioxidant activity is generally attributed to their ability to inhibit lipid peroxidation and scavenge free radicals.
Chemical Pathways of Lipid Peroxidation Inhibition
Lipid peroxidation is a chain reaction involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), by free radicals. wikipedia.org This process consists of three main phases: initiation, propagation, and termination. wikipedia.org Antioxidants can interfere with this process, primarily during the propagation stage.
The primary mechanism by which antioxidants inhibit lipid peroxidation is by donating a hydrogen atom to the lipid peroxyl radical (LOO•). wikipedia.orgmdpi.com This action terminates the chain reaction by converting the reactive peroxyl radical into a more stable lipid hydroperoxide (LOOH), while the antioxidant itself becomes a radical. mdpi.com An effective antioxidant must form a radical that is significantly less reactive than the radical it scavenges, thus preventing the continuation of the oxidative chain.
In the context of cinnamylideneacetophenones, their ability to inhibit lipid peroxidation induced by hydroxyl radicals has been studied using models like phosphatidylcholine (PC) liposomes. researchgate.net The presence of hydroxyl groups on the aromatic rings of this compound derivatives is thought to be crucial for this activity, as these groups can readily donate a hydrogen atom. The resulting phenoxyl radical can be stabilized through resonance, which is enhanced by the extended π-conjugation of the this compound backbone. irb.hr This stabilization makes the antioxidant radical less likely to initiate new oxidation chains.
For instance, studies comparing different this compound derivatives have shown that the position and nature of substituents on the aromatic rings significantly influence their ability to inhibit lipid peroxidation. researchgate.net
Mechanisms of Radical Scavenging
The radical scavenging activity of cinnamylideneacetophenones is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. mdpi.com The primary mechanisms by which phenolic compounds, including derivatives of this compound, scavenge free radicals are:
Hydrogen Atom Transfer (HAT): In this one-step process, the antioxidant donates a hydrogen atom to the free radical, thereby neutralizing it. mdpi.com The efficiency of this mechanism depends on the bond dissociation enthalpy of the O-H bond in the antioxidant. A lower bond dissociation enthalpy facilitates easier hydrogen donation.
Single-Electron Transfer followed by Proton Transfer (SET-PT): This two-step mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This is followed by the transfer of a proton from the antioxidant radical cation to a proton acceptor in the medium. mdpi.com
Sequential Proton Loss Electron Transfer (SPLET): This mechanism is particularly relevant in polar solvents. It begins with the deprotonation of the antioxidant's hydroxyl group, forming an anion. This anion then donates an electron to the free radical. mdpi.com
The predominant mechanism depends on the structure of the antioxidant, the nature of the free radical, and the properties of the solvent. For cinnamylideneacetophenones, the presence of phenolic hydroxyl groups is a key structural feature for radical scavenging. irb.hrrsc.org The extended conjugation in the this compound structure can help to delocalize the unpaired electron of the resulting phenoxyl radical, increasing its stability and thus enhancing the scavenging activity. irb.hr However, some studies have indicated that certain cinnamylideneacetophenones exhibit low efficacy in scavenging radicals like DPPH, suggesting that their antioxidant activity might be more complex or context-dependent. mdpi.com For example, one derivative was found to be efficient in scavenging radicals due to its ability to form a stable allylic radical through the abstraction of a hydrogen atom. researchgate.net
Fundamental Studies on Nonlinear Optical (NLO) Mechanisms
This compound and its derivatives are of interest in the field of nonlinear optics due to their extended π-conjugated systems. researchgate.netx-mol.com These molecular structures can exhibit significant third-order nonlinear optical responses, including two-photon absorption (2PA).
Principles of Two-Photon Absorption (2PA) Processes and Their Molecular Origin
Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons to transition from the ground state to a higher energy excited state. wikipedia.orgossila.com The energy of the excited state is equal to the sum of the energies of the two absorbed photons. optica.org This is a third-order nonlinear process, and its probability is proportional to the square of the incident light intensity. wikipedia.orgnumberanalytics.com
Key Principles of 2PA:
Simultaneous Absorption: For 2PA to occur, two photons must interact with the molecule within a very short timeframe (on the order of femtoseconds). ossila.com This necessitates high-intensity light sources, such as pulsed lasers.
Virtual Intermediate State: The transition to the final excited state occurs via a "virtual" intermediate state. This is not a real energy level of the molecule, but a quantum mechanical construct that allows the two-photon transition. wikipedia.org
Selection Rules: The selection rules for 2PA differ from those for one-photon absorption (OPA). Transitions that are forbidden in OPA may be allowed in 2PA, and vice versa. This means that 2PA spectroscopy can provide complementary information about the electronic structure of a molecule. numberanalytics.com
Intensity Dependence: The rate of 2PA is proportional to the square of the light intensity (I²), whereas OPA is linearly proportional to the intensity (I). wikipedia.org This quadratic dependence is a hallmark of 2PA.
Molecular Origin of 2PA in Cinnamylideneacetophenones:
The molecular features that give rise to strong 2PA in organic molecules, including this compound derivatives, are well-understood:
Extended π-Conjugation: The alternating single and double bonds in the this compound backbone create a delocalized system of π-electrons. researchgate.net This extended conjugation acts like a large "antenna" for absorbing photons and facilitates the charge redistribution necessary for a strong NLO response. wikipedia.org
Donor-Acceptor Substitution: The presence of electron-donating groups (like methoxy (B1213986) groups) and electron-accepting groups (like the carbonyl group) at the ends of the π-conjugated system can significantly enhance the 2PA cross-section. wikipedia.org This "push-pull" arrangement creates a large change in the molecule's dipole moment upon excitation, which is a key factor for high NLO activity.
Intramolecular Charge Transfer (ICT): Upon excitation, there is a transfer of electron density from the donor end to the acceptor end of the molecule. This ICT character of the excited state is strongly correlated with a large 2PA cross-section.
Studies on this compound derivatives have shown that modifying the structure, for example by adding methoxy groups, can tune their linear and nonlinear optical properties. researchgate.net The 2PA cross-sections (σTPA) of these compounds can be experimentally determined using techniques like the Z-scan method. researchgate.net
Charge Transfer Dynamics and the Influence of π-Conjugation on NLO Properties
The nonlinear optical (NLO) properties of organic molecules like this compound are intrinsically linked to their electronic structure, particularly the dynamics of intramolecular charge transfer (ICT). rsc.org The efficiency of this charge transfer is heavily influenced by the extent of the π-conjugated system. In this compound, the presence of an additional vinyl group extends the π-conjugation compared to simpler chalcones, which significantly impacts its photophysical characteristics. researchgate.net This extended conjugation facilitates the delocalization of electrons, which is a key factor for enhancing NLO responses. frontiersin.orgnih.gov
Molecules designed with donor (D) and acceptor (A) groups connected by a π-bridge (D-π-A architecture) often exhibit significant NLO properties. nih.gov The ICT process, from the donor to the acceptor through the conjugated path, can be visualized through experimental techniques and theoretical calculations. rsc.org Studies comparing chalcones and cinnamylideneacetophenones reveal that the extended π-system in the latter leads to bathochromic shifts (a shift to longer wavelengths) in both absorption and emission spectra, especially in polar solvents. researchgate.net This solvatochromic behavior indicates a substantial increase in the dipole moment upon photoexcitation, suggesting that the excited state is more polar than the ground state. researchgate.net
The extended conjugation in a this compound derivative was found to result in red-light emission at 612 nm in dimethyl sulfoxide (B87167), with a large Stokes shift of 6335 cm⁻¹, a feature enhanced by the longer π-system compared to a related chalcone (B49325). researchgate.net Theoretical calculations using time-dependent density functional theory (TD-DFT) support these experimental findings. researchgate.net The relationship between a lower HOMO-LUMO energy gap and enhanced NLO response is well-established; a smaller energy gap generally corresponds to higher polarizability and more significant ICT, leading to a stronger NLO effect. frontiersin.orgnih.gov
| Compound Type | Key Structural Feature | Observed Photophysical Effect | Implication for NLO Properties |
| Chalcone | Phenylpropenone core | Standard solvatochromic shifts | Baseline NLO activity |
| This compound | Extended π-conjugation (additional vinyl group) | Enhanced bathochromic shifts, larger Stokes shift, red emission researchgate.net | Increased NLO response due to more efficient ICT researchgate.netnih.gov |
| Push-Pull Systems | Donor and Acceptor groups on the π-system | Strong ICT, significant changes in dipole moment upon excitation rsc.orgnih.gov | High potential for large first and second hyperpolarizability values nih.gov |
Effects of Substituents on Electronic Coupling and Dipole Moments
The electronic properties of cinnamylideneacetophenones can be finely tuned by introducing various substituent groups onto their aromatic rings. aip.org Attaching electron-donating (ED) or electron-withdrawing (EW) groups alters the molecule's electronic coupling and dipole moments, which are critical parameters for NLO applications. researchgate.netmdpi.com In push-pull architectures (A-π-D), the strategic placement of these substituents can significantly enhance the ICT character and, consequently, the NLO response. aip.org
Studies on cinnamaldehyde derivatives, which share the core structure, have shown that the presence of ED or EW groups leads to a considerable increase in the first hyperpolarizability (β) values compared to the unsubstituted parent molecule. aip.org For instance, derivatives featuring F, Br, and CN as EW groups and CH₃ as an ED group all exhibited larger β values than the unsubstituted compound. aip.org This enhancement is attributed to changes in both the permanent and transition dipole moments of the molecule. researchgate.net
The difference in the static dipole moment between the ground and excited states (Δd) is a key factor influencing NLO properties. mdpi.com Asymmetric substitution with strong ED and EW groups on opposite sides of the molecule is a known strategy to achieve high Δd values. mdpi.com Theoretical calculations, such as those using DFT and TD-DFT, are instrumental in predicting how specific substituents will affect both the transition dipole moment (μ) and the static dipole difference (Δd), providing a guide for designing molecules with optimized properties. aip.orgmdpi.com The increase in these dipole moments is directly correlated with an enhanced NLO response. researchgate.net
| Derivative | Substituent Group(s) | Effect on Dipole Moments | Impact on First Hyperpolarizability (β) |
| C1 | None (unsubstituted) | Baseline values | Reference value aip.org |
| C2 | F (EW) | Increase in dipole moments relative to C1 | Enhanced β value aip.org |
| C3 | Br (EW) | Increase in dipole moments relative to C1 | Enhanced β value aip.org |
| C4 | CN (EW) | Increase in dipole moments relative to C1 | Largest β value, approx. 2x greater than C1 aip.org |
| C5 | CH₃ (ED) | Increase in dipole moments relative to C1 | Enhanced β value aip.org |
Mechanistic Aspects of Supramolecular Assembly
Role of Noncovalent Interactions in Crystal Engineering of Cinnamylideneacetophenones
Crystal engineering focuses on designing solid-state structures with desired properties by controlling the assembly of molecular components. rsc.orgrsc.org This control is achieved by understanding and utilizing noncovalent interactions (NCIs), which are the primary forces governing molecular recognition and packing in crystals. rsc.orgharvard.edu For cinnamylideneacetophenones, a variety of NCIs, including hydrogen bonds, π-π stacking, and van der Waals forces, dictate their supramolecular architecture. researchgate.netmdpi.commdpi.com
The crystal structure of a this compound derivative has been shown to be stabilized by a network of weak intermolecular interactions, specifically C—H⋯N hydrogen bonds and slipped π–π stacking interactions. researchgate.net These forces connect adjacent molecules into a three-dimensional network. researchgate.net Other interactions, such as halogen bonds, chalcogen bonds, and pnictogen bonds, are also recognized as powerful tools in crystal engineering, although their application in specific this compound systems depends on the presence of appropriate functional groups. mdpi.comwhiterose.ac.uk
The analysis of Hirshfeld surfaces is a computational method used to quantify and visualize these intermolecular contacts, providing insight into the nature and relative importance of different interactions within the crystal lattice. researchgate.netmdpi.com The interplay of these varied and often subtle forces is crucial for the formation of stable, ordered crystalline materials. harvard.eduwhiterose.ac.uk
| Type of Noncovalent Interaction | Description | Relevance to Cinnamylideneacetophenones |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | C—H⋯O and C—H⋯N bonds are common and help direct molecular assembly. researchgate.net |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The multiple phenyl rings in the structure allow for significant slipped or face-to-face stacking, contributing to crystal stability. researchgate.netmdpi.com |
| Van der Waals Forces | Weak, short-range electrostatic forces between uncharged molecules. | Provide general cohesive energy to the crystal lattice, filling the space between molecules efficiently. harvard.edumdpi.com |
| Halogen/Chalcogen/Pnictogen Bonds | Directional interactions involving halogen, chalcogen, or pnictogen atoms as Lewis acidic centers. whiterose.ac.uk | Can be engineered into the structure by adding appropriate substituents (e.g., Br, S, N) to provide highly directional control over the crystal packing. mdpi.comwhiterose.ac.uk |
Principles of Molecular Tectonics in this compound Systems
Molecular tectonics is a strategy within supramolecular chemistry and crystal engineering that involves the design of molecular building blocks, or "tectons," which contain specific structural information and recognition sites. rsc.orgacademie-sciences.fr These tectons are programmed to self-assemble into larger, ordered supramolecular architectures, such as 1D, 2D, or 3D networks, through iterative and specific intermolecular interactions. academie-sciences.frnih.gov
In this framework, a this compound molecule can be considered a tecton. Its shape, rigidity, and the functional groups it carries (e.g., carbonyl groups, aromatic rings, and any added substituents) act as recognition sites that guide its assembly with other molecules. academie-sciences.fr The process relies on the double analysis of the system: first, the design of the individual tecton, and second, the nature of the inter-tecton interactions. academie-sciences.fr While hydrogen and coordination bonds are commonly used, weaker van der Waals forces and π-π interactions can also be harnessed to build inclusion networks. academie-sciences.fr
The application of molecular tectonics, sometimes referred to as chiral tectonics when dealing with chiral molecules, allows for the creation of complex structures with predictable features. rsc.org For instance, by designing tectons with specific geometries and connecting them, it is possible to propagate structural information, such as chirality, over long molecular distances, influencing the properties of the final material. rsc.org This bottom-up approach offers a powerful method for constructing functional crystalline materials from this compound-based building blocks. rsc.orgresearchgate.net
Mechanistic Insights into Organocatalysed Asymmetric Transformations
Determination of Absolute Configuration in Enantioselective Products
Organocatalysis has become a cornerstone of asymmetric synthesis, providing powerful methods for producing chiral molecules with high enantioselectivity. au.dkmdpi.com When this compound or its derivatives are used as substrates in such reactions, they are transformed into chiral products. A critical step following the synthesis is the unambiguous determination of the absolute configuration of these newly formed stereocenters.
The most definitive method for assigning absolute configuration is single-crystal X-ray analysis. au.dk This technique provides a detailed three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of every atom in the molecule. To apply this method, the enantiomerically enriched product must first be crystallized. If the product itself does not form crystals suitable for X-ray diffraction, it can be chemically converted into a crystalline derivative. au.dk The absolute configuration of the derivative can then be determined, and by knowing the reaction mechanism, the configuration of the original product can be inferred. au.dk
This approach was successfully used in an organocatalytic reaction where the resulting chiral furan (B31954) derivatives were crystallized, and their absolute configuration was established by X-ray analysis. au.dk In cases where suitable crystals cannot be obtained, spectroscopic methods combined with computational analysis, such as comparing experimental and calculated Circular Dichroism (CD) spectra, can also be employed to assign the absolute configuration. au.dk The determination of the absolute configuration is essential for understanding the reaction mechanism and for the application of the chiral products in fields like medicinal chemistry and materials science. nih.gov
Understanding Stereoselective Synthesis Pathways
The synthesis of this compound and its derivatives, which possess multiple sites of unsaturation and potential for stereoisomerism, has been a subject of significant research. The development of stereoselective synthetic methods is crucial for isolating specific isomers that may exhibit distinct chemical and biological properties. Key strategies have focused on controlling both enantioselectivity in asymmetric reactions and diastereoselectivity in the formation of cyclic structures.
Organocatalytic Asymmetric Michael Additions
A prominent pathway for the stereoselective functionalization of cinnamylideneacetophenones is the organocatalytic asymmetric Michael addition. This reaction allows for the introduction of a new stereocenter with a high degree of enantiomeric control. Research has demonstrated the efficacy of bifunctional organocatalysts, particularly those derived from cinchona alkaloids, in catalyzing the conjugate addition of nucleophiles to the extended π-system of 1,5-diaryl-penta-2,4-dien-1-ones.
Detailed studies have shown that catalysts such as 9-thiourea-9-(deoxy)-epi-hydroquinine can facilitate the 1,4-Michael addition of nitromethane (B149229) to various this compound derivatives with exceptional results. researchgate.netresearchgate.netresearchgate.netresearchgate.net The reactions proceed with high yields and excellent enantioselectivities, consistently favoring the formation of one enantiomer. researchgate.netresearchgate.net
The mechanism of this stereoselection is attributed to the bifunctional nature of the catalyst. nih.govnih.gov The thiourea (B124793) moiety activates the electrophile (this compound) through hydrogen bonding, while the tertiary amine of the cinchona alkaloid scaffold deprotonates the nucleophile (nitromethane). nih.govmdpi.commdpi.com This dual activation within a chiral environment directs the nucleophilic attack to a specific face of the molecule, thereby controlling the stereochemical outcome. nih.govcam.ac.uk Quantum mechanical calculations support a model where the alkylammonium ion of the catalyst acts as a Brønsted acid to activate the enone, and the hydroxyl group orients the nucleophile for a stereoselective attack. nih.govcam.ac.uk
The scope and efficiency of this method are highlighted in the following table, showcasing the results for various substituted cinnamylideneacetophenones.
| Entry | Ar¹ (in Cinnamaldehyde moiety) | Ar² (in Acetophenone moiety) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | C₆H₅ | C₆H₅ | 95 | 96 |
| 2 | 4-MeC₆H₄ | C₆H₅ | 97 | 96 |
| 3 | 4-MeOC₆H₄ | C₆H₅ | 96 | 95 |
| 4 | 4-ClC₆H₄ | C₆H₅ | 92 | 97 |
| 5 | 4-NO₂C₆H₄ | C₆H₅ | 90 | 99 |
| 6 | C₆H₅ | 4-MeC₆H₄ | 94 | 95 |
| 7 | C₆H₅ | 4-BrC₆H₄ | 91 | 97 |
Diastereoselective Synthesis of Cyclohexane (B81311) Derivatives
This compound derivatives also serve as valuable precursors for the diastereoselective synthesis of complex cyclic structures. Domino reactions, which involve multiple bond-forming events in a single pot, have been effectively employed to construct highly substituted cyclohexanes with remarkable stereocontrol.
One such strategy involves a domino multicomponent reaction of cinnamylideneacetophenones with a Michael donor and a nitroalkane under phase-transfer catalysis. researchgate.netresearchgate.net This approach leads to the formation of pentasubstituted cyclohexane derivatives with the creation of five new stereocenters, including one quaternary center. researchgate.netresearchgate.net Significantly, these reactions have been reported to proceed with complete diastereoselectivity, yielding a single diastereomer in high yields. researchgate.netresearchgate.net
Another stereoselective pathway involves the reaction of related conjugated enynones with malononitrile (B47326) in the presence of a strong base like lithium diisopropylamide (LDA). mdpi.comnih.gov This process results in a dimerization that forms multisubstituted, polyfunctional cyclohexanes. mdpi.comnih.gov Mechanistic studies and the isolation of reaction intermediates have shed light on the pathway leading to the observed single diastereomer. mdpi.com The high degree of diastereoselectivity is a key feature of these cyclization reactions. mdpi.comnih.gov
The table below summarizes the key aspects of a diastereoselective domino reaction to form functionalized cyclohexanes.
| Entry | This compound Derivative (Ar¹, Ar²) | Michael Donor | Nitroalkane | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|---|
| 1 | Ar¹=C₆H₅, Ar²=C₆H₅ | Malononitrile | Nitromethane | 85 | Complete |
| 2 | Ar¹=4-MeC₆H₄, Ar²=C₆H₅ | Malononitrile | Nitromethane | 88 | Complete |
| 3 | Ar¹=4-ClC₆H₄, Ar²=C₆H₅ | Malononitrile | Nitromethane | 82 | Complete |
| 4 | Ar¹=C₆H₅, Ar²=4-BrC₆H₄ | Malononitrile | Nitromethane | 80 | Complete |
| 5 | Ar¹=C₆H₅, Ar²=C₆H₅ | Ethyl Cyanoacetate | Nitromethane | 78 | Complete |
Applications of Cinnamylideneacetophenone in Materials Science and Coordination Chemistry
Development of Nonlinear Optical (NLO) Materials
Organic molecules with significant second- and third-order optical nonlinearities are crucial for the development of applications in photonics and optoelectronics, including optical power limiting, 3D microfabrication, and optical data storage. The molecular structure of cinnamylideneacetophenone and its derivatives, featuring a π-bridge that facilitates electron delocalization, makes them promising candidates for NLO materials. The ease of synthesis and the ability to modify their structure by adding electron-donating (ED) or electron-withdrawing (EW) groups allow for the tuning of their NLO properties. nih.gov
Characterization of Second-Order Molecular Optical Scattering Properties
The second-order NLO response of this compound derivatives is primarily quantified by the first-order molecular hyperpolarizability (β). A key experimental technique for determining this property is femtosecond laser-induced Hyper-Rayleigh Scattering (HRS). nih.govresearchgate.net Studies on push-pull this compound derivatives have revealed a considerable enhancement in β values, particularly in regions near two-photon resonance. nih.govdntb.gov.uaresearchgate.net
Research has demonstrated that the spectral dependence of β is essential for designing new photonic and optoelectronic devices. nih.gov For a series of this compound derivatives, the largest β values were observed at an excitation wavelength of 750 nm. dntb.gov.ua This enhancement is attributed to a two-photon allowed transition in this region. nih.gov The introduction of ED or EW groups significantly increases the β magnitude compared to the unsubstituted parent molecule. dntb.gov.ua For instance, the derivative featuring a cyano (CN) group (an EW group) exhibited a β value approximately two times greater than the unsubstituted molecule at 750 nm. dntb.gov.ua The investigation of these properties often involves modeling approaches, such as the Sum-Over-States (SOS) model, to connect molecular photophysical parameters with the observed β dispersion. nih.gov
Table 1: First-Order Hyperpolarizability (β) of this compound Derivatives This table is interactive. Click on the headers to sort the data.
| Derivative | Substituent Group | Excitation Wavelength (nm) | First Hyperpolarizability (β) (10⁻³⁰ esu) | Technique | Reference |
|---|---|---|---|---|---|
| C1 | None | 750 | ~75 | HRS | dntb.gov.ua |
| C4 | Cyano (CN) | 750 | ~150 | HRS | dntb.gov.ua |
| C5 | Methoxy (B1213986) (CH₃O) | 1200 | Slightly higher than C1 | HRS | dntb.gov.ua |
| BRC | Bromine | N/A | Calculated | DFT/MP2 | researchgate.net |
| 4BC | Bromine | N/A | 1.14 times that of urea | SHG | tandfonline.com |
Analysis of Third-Order Electric Susceptibility and Hyperpolarizability
Third-order NLO properties are critical for applications such as optical switching and data processing. wikipedia.org The key parameters are the third-order nonlinear optical susceptibility (χ⁽³⁾) and the second hyperpolarizability (γ). These properties have been investigated for chalcone (B49325) derivatives, including those related to this compound, using both experimental and theoretical methods.
The Z-scan technique, employing femtosecond pulses, is a common experimental method to evaluate third-order nonlinearities. researchgate.net For example, studies on a bromine-substituted chalcone (BRC) dissolved in dimethyl sulfoxide (B87167) (DMSO) utilized the Z-scan technique to assess its two-photon absorption spectrum, a phenomenon related to the imaginary part of χ⁽³⁾. researchgate.net
Theoretical calculations, such as those based on Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), are used to estimate the third-order electric susceptibility and hyperpolarizability. researchgate.net For the BRC crystal, ab initio calculations at the CAM-B3LYP level were employed to estimate the linear refractive index and the third-order electric susceptibility, qualifying it as a potential candidate for NLO devices. researchgate.net Research on thienyl-chalcone derivatives has shown that the theoretically calculated cubic hyperpolarizability γ(-ω; ω, ω, -ω) values were in good agreement with experimental results from Z-scan measurements, with values on the order of 10⁻³⁴ esu. researchgate.net
Table 2: Third-Order NLO Properties of Chalcone Derivatives This table is interactive. Click on the headers to sort the data.
| Compound | Solvent/State | Method | Property | Value | Reference |
|---|---|---|---|---|---|
| BRC Crystal | Crystal | DFT/MP2 | χ⁽³⁾ | Calculated | researchgate.net |
| Thienyl-Chalcone (3A25D2) | DMF | Z-scan (fs) | γ | 4.35 × 10⁻³⁴ esu | researchgate.net |
| Thienyl-Chalcone (3A25D2) | DMF | Calculation | γ(-ω; ω, ω, -ω) | 4.69 × 10⁻³⁴ esu | researchgate.net |
| Thienyl-Chalcone (3A25D4) | DMF | Z-scan (fs) | γ | 3.78 × 10⁻³⁴ esu | researchgate.net |
| Thienyl-Chalcone (3A25D4) | DMF | Calculation | γ(-ω; ω, ω, -ω) | 2.68 × 10⁻³⁴ esu | researchgate.net |
Design of Novel Chromophores for Specific Optical Responses
The flexible structure of this compound allows for its use as a scaffold in designing novel chromophores with tailored optical properties. nih.gov A common strategy involves creating D-π-A (Donor-π-Acceptor) structures by attaching electron-donating (ED) and electron-withdrawing (EW) groups to the aromatic rings. nih.gov This modification can significantly enhance NLO responses. nih.gov
For example, research on push-pull this compound derivatives has shown that the strength of the ED or EW groups directly influences the nonlinear optical response. dntb.gov.ua The magnitude of the two-photon absorption (2PA) cross-section for the higher energy band was found to increase in the order of CH₃ < F < Br < CN, which aligns with the strength of the EW/ED groups. nih.gov This tuning of the molecular structure allows for the optimization of the material's response for specific applications. nih.gov Furthermore, extending the π-conjugation, as seen in this compound compared to simpler chalcones, can lead to desirable photophysical properties, such as bright visible-light emission with substantial Stokes shifts. researchgate.net A this compound derivative with dimethylamino and ethoxy substituents was found to emit in the red region at 612 nm in a DMSO solution. researchgate.net
Research on Photoconductivity and Photoelectrical Properties
Photoconductivity is the phenomenon where a material's electrical conductivity increases upon absorbing electromagnetic radiation. researchgate.net This property is fundamental to optoelectronic devices like photodetectors. Chalcone derivatives have been investigated for their photoelectrical properties, often revealing semiconducting behavior.
Studies on azo-chalcone derivatives have shown they can act as p-type semiconductor materials, where the transport mechanism is dominated by holes. researchgate.net The introduction of a nitro group (an electron-withdrawing group) into the chalcone structure was found to make the charge separation between the HOMO and LUMO orbitals more efficient, a desirable trait for photoelectric applications. researchgate.net In another study, a chalcone-substituted metallo-phthalocyanine was used to fabricate a heterojunction diode (Al/p-Si/phthalocyanine/Al). The current-voltage (I-V) characteristics of this device were measured in both dark and illuminated conditions, confirming that the material possesses photodiode and photocapacitor characteristics, making it suitable for applications like solar tracking systems. The investigation of organic crystals related to chalcones has also revealed positive photoconducting nature.
Applications in Coordination Chemistry
The field of coordination chemistry actively explores the synthesis of metal complexes, driven by their diverse applications and interesting structural properties. Chalcones, including this compound, are attractive ligands for synthesizing metal complexes because they are readily prepared and possess multiple potential coordination sites.
This compound as a Ligand in Metal Complex Synthesis
This compound can act as a ligand in the formation of coordination compounds with various transition metals. Research has described the synthesis of complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II).
In a specific study involving the synthesis of a Cobalt(II) complex, this compound was found to function as an olefinic ligand. The characterization of the complex using elemental analysis, IR spectra, electronic spectra, and magnetic studies revealed the formation of a high spin octahedral complex. Infrared (IR) spectral data indicated that the C=C double bonds of the ligand were involved in the metal-ligand bonding. The synthesis of the this compound ligand itself is achieved through a base-catalyzed condensation reaction between acetophenone (B1666503) and cinnamaldehyde (B126680).
Table 3: Characterization of Co(II) Complex with this compound Ligand This table is interactive. Click on the headers to sort the data.
| Property | Observation/Data | Implication | Reference |
|---|---|---|---|
| Synthesis | Reaction of Co(II) salt with this compound | Formation of a precipitate | |
| Elemental Analysis | Confirmed metal-to-ligand ratio | Stoichiometry of the complex | |
| IR Spectra | Shift in C=C bond vibrations | Involvement of C=C bonds in coordination | |
| Electronic Spectra | Consistent with d-d transitions | Octahedral geometry | |
| Magnetic Studies | High magnetic moment | High spin complex | |
| Conductivity | Low molar conductivity | Non-electrolytic nature |
Studies on Metal-Ligand Bonding and Complex Geometry
The field of coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal ion bonded to surrounding molecules or ions known as ligands. rsc.orgnih.gov The geometry of these complexes, such as octahedral, tetrahedral, or square planar, is determined by the coordination number and the nature of the metal-ligand bonds. magritek.comrsc.org
This compound's α,β-unsaturated ketone functional group is crucial for its ability to act as a ligand in forming coordination complexes. Current time information in Bangalore, IN. Research into the synthesis and characterization of a cobalt(II) complex with this compound (CMAP) provides detailed insights into the metal-ligand bonding and the resulting geometry.
Physicochemical analyses, including magnetic susceptibility measurements and electronic spectra, suggested that the resulting Co(II)-cinnamylideneacetophenone complex possesses a high-spin octahedral geometry. The elemental analysis indicated a 2:2 metal-to-ligand ratio for the complex. Current time information in Bangalore, IN.
Table 1: Physicochemical Data for Co(II)-Cinnamylideneacetophenone Complex
| Property | Observation | Implication |
| Elemental Analysis | 2:2 Metal:Ligand ratio | Defines the stoichiometry of the complex. |
| IR Spectroscopy | Shift of C=C stretch from 1599 cm⁻¹ to 1456 cm⁻¹ | C=C double bonds are involved in metal-ligand bonding. Current time information in Bangalore, IN. |
| Magnetic Moment | High-spin value | Suggests an octahedral geometry around the Co(II) ion. Current time information in Bangalore, IN. |
| Electronic Spectra | Consistent with d-d transitions | Supports the proposed octahedral geometry. Current time information in Bangalore, IN. |
| Molar Conductance | Low value in DMSO | Indicates the non-electrolytic nature of the complex. Current time information in Bangalore, IN. |
These studies demonstrate that this compound can form stable coordination complexes where the bonding occurs through the π-system of its conjugated double bonds. The defined geometry of such complexes is fundamental to exploring their potential applications, including in catalysis.
Catalytic Applications
Transition metal complexes are extensively used as catalysts in a vast array of chemical transformations due to their ability to exist in various oxidation states and coordinate with substrates. vapourtec.com The design of the ligand is crucial, as it influences the electronic and steric environment of the metal center, thereby tuning the catalyst's activity and selectivity. nih.govrsc.org
Integration of this compound into Catalyst Design
The integration of specific ligands into metal complexes is a key strategy in catalyst design. rsc.org Ligands like this compound, with their delocalized π-electron systems, can be used to create stable and potentially reactive metal centers. While research on using this compound itself as a direct component of a larger catalytic structure is an emerging area, the coordination complexes it forms are prime candidates for catalytic applications.
For instance, the well-characterized Co(II)-cinnamylideneacetophenone complex, with its defined octahedral structure and specific metal-ligand interactions, serves as a foundational model. Current time information in Bangalore, IN. Such complexes, where the ligand helps stabilize the metal ion, can be investigated for their ability to catalyze various organic reactions. The development of catalysts based on metal complexes with chalcone-type ligands is an active field of research, aiming to create efficient and selective catalysts for reactions like oxidation, reduction, and carbon-carbon bond formation. researchgate.netbeilstein-journals.org
Utility in Aldol (B89426) Condensation Reactions as a Model Substrate
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. magritek.commasterorganicchemistry.com It typically involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl product, which can then dehydrate to yield an α,β-unsaturated carbonyl compound. magritek.comscribd.com
The synthesis of this compound is a classic example of a crossed aldol condensation, specifically a Claisen-Schmidt condensation, where an aldehyde lacking α-hydrogens (cinnamaldehyde) reacts with a ketone (acetophenone). rsc.orgsemanticscholar.org This reaction serves as an excellent model for studying and optimizing aldol condensation conditions and for testing the efficacy of various catalysts.
Table 2: Synthesis of this compound as a Model Aldol Condensation
| Reactant 1 (Aldehyde) | Reactant 2 (Ketone) | Catalyst Example | Product |
| Cinnamaldehyde | Acetophenone | Sodium Hydroxide (B78521) (NaOH) | This compound |
The reaction's progression and yield are used to evaluate different catalytic systems, from traditional homogeneous base catalysts like sodium hydroxide to more advanced heterogeneous catalysts. rsc.orgsemanticscholar.org Because the product, this compound, is a brightly colored solid that is easily isolated and characterized, it provides a straightforward method for assessing reaction efficiency. This makes its synthesis a valuable tool in educational settings and in research focused on developing greener and more effective catalytic methods for aldol condensations. magritek.comscribd.com
Advanced Topics and Future Directions in Cinnamylideneacetophenone Research
Supramolecular Chemistry and Controlled Self-Assembly of Cinnamylideneacetophenone Derivatives
Supramolecular chemistry, which focuses on chemical systems composed of multiple molecules bound by non-covalent interactions, offers a powerful paradigm for designing advanced materials from this compound derivatives. nobelprize.orgcuni.cz The inherent structural features of the this compound framework, such as its extended π-system and the potential for incorporating various functional groups, make it an attractive candidate for creating ordered molecular assemblies. The reversible nature of non-covalent bonds is key to forming dynamic and responsive materials. nih.gov
The controlled aggregation of molecules is fundamental to creating functional supramolecular structures. For this compound derivatives, this can be achieved by strategically introducing functional groups capable of forming specific intermolecular interactions.
Hydrogen Bonding: The introduction of hydrogen-bond donors and acceptors (e.g., -OH, -NH2, -COOH groups) onto the aromatic rings of this compound can direct the formation of predictable one-, two-, or three-dimensional networks. biorxiv.org The strength and directionality of hydrogen bonds are key factors in controlling the crystal packing and self-assembly in solution. dntb.gov.ua In related chalcone (B49325) systems, hydroxyl groups have been shown to be crucial for establishing such networks. rsc.org The formation of multiple types of hydrogen bonds within a system can lead to heterogeneity, which can influence physical properties like crystallization behavior. nih.govrsc.org
π-π Stacking: The aromatic rings within the this compound structure provide sites for π-π stacking interactions. These interactions, while weaker than hydrogen bonds, are critical in the close packing of molecules and can be tuned by altering the electronic properties of the aromatic rings with electron-donating or electron-withdrawing substituents.
Future research will likely focus on creating derivatives with multiple, strategically placed functional groups to achieve hierarchical self-assembly, where initial hydrogen-bonded structures are further organized by weaker forces, leading to complex and functional materials. The use of external stimuli, such as solvents of varying polarity, to influence the assembly process is also a promising area of investigation. researchgate.net
| Interaction Type | Potential Functional Groups | Role in Aggregation |
| Hydrogen Bonding | -OH, -NH₂, -COOH | Directs assembly, provides structural stability. biorxiv.org |
| π-π Stacking | Phenyl, substituted phenyl rings | Influences close packing and electronic properties. |
| Halogen Bonding | -F, -Cl, -Br, -I | Provides directional control over assembly. researchgate.net |
| Dipole-Dipole | -NO₂, -CN, C=O | Contributes to molecular alignment and stability. |
Integration of this compound into Hybrid Materials and Nanomaterials
The integration of this compound derivatives into larger material systems can create hybrid materials with synergistic or entirely new properties. uni-saarland.de These materials combine the features of the organic this compound component with an inorganic or polymeric matrix. nih.gov
Polymer-Based Hybrids: The α,β,γ,δ-unsaturated ketone moiety in this compound is a reactive handle that can be used to covalently graft these molecules onto polymer backbones via reactions like Michael addition or radical polymerization. This approach could be used to create polymers with tailored optical, electronic, or biological properties.
Inorganic-Organic Hybrids: this compound derivatives can be anchored to the surface of inorganic nanomaterials such as silica (B1680970) (SiO₂), gold (Au), or iron oxide (Fe₃O₄) nanoparticles. nih.govbeilstein-journals.org This can be achieved by first functionalizing the derivative with a suitable anchoring group (e.g., a silane (B1218182) for silica surfaces). Such hybrid nanomaterials could find applications in catalysis, sensing, and bioimaging. beilstein-journals.orgmdpi.com For instance, iron oxide nanoparticles have been used as a reusable catalyst for the synthesis of this compound, indicating a strong interaction that could be exploited for material design. untirta.ac.idresearchgate.net The resulting hybrid materials often exhibit enhanced stability and processability compared to their individual components. uni-saarland.de
Future work in this area will focus on achieving precise control over the placement and density of this compound units within the hybrid material to fine-tune its macroscopic properties. uni-saarland.de The development of self-assembling hybrid systems, where the organic molecule directs the assembly of the inorganic components, is a particularly exciting frontier. nih.gov
Exploration of Chemodiversity and High-Throughput Synthesis Strategies for Derivatives
The chemical space around the this compound scaffold is vast, and exploring its diversity is key to discovering new functionalities. A significant body of research has focused on synthesizing libraries of derivatives by varying the substituents on both aromatic rings. semanticscholar.orgmdpi.com
The primary synthetic route is the Claisen-Schmidt condensation, a robust reaction between a substituted cinnamaldehyde (B126680) and a substituted acetophenone (B1666503), typically under basic catalysis. mdpi.comnih.gov This reaction has been shown to be effective for a wide range of functional groups, including both electron-donating (e.g., -OH, -OCH₃, -NH₂) and electron-withdrawing (e.g., -NO₂, -Cl, -CF₃) groups, with reported yields ranging from 33% to 98%. semanticscholar.orgmdpi.com
| Ring B Substituent (para-position) | Ring A Substituent | Reported Yield | Reference |
| -H | -H | 98% | mdpi.com |
| -OH | -H | 85% | mdpi.com |
| -NO₂ | -H | 72% | mdpi.com |
| -Cl | -H | 88% | mdpi.com |
| -H | 2-NO₂ | 71% | nih.gov |
| 4-N(CH₃)₂ | 2-NO₂ | 74% | nih.gov |
The modular nature of the Claisen-Schmidt condensation is highly amenable to high-throughput and combinatorial synthesis strategies. By employing automated synthesis platforms and parallel reaction setups, it is possible to rapidly generate large libraries of this compound derivatives. This approach accelerates the discovery of compounds with optimized properties for specific applications, from medicinal chemistry to materials science. acs.org Future efforts may also incorporate green chemistry principles, such as using heterogeneous catalysts or solvent-free conditions, to make the synthesis more sustainable. untirta.ac.id
Discovery of New Chemical Reactivity and Synthetic Transformations
While the Claisen-Schmidt condensation is the cornerstone of this compound synthesis, the extended conjugated system of the molecule offers opportunities for a variety of other chemical transformations. semanticscholar.orgnih.gov Exploring this reactivity is crucial for creating more complex molecular architectures.
Heterocycle Formation: The α,β,γ,δ-unsaturated ketone backbone is an excellent precursor for synthesizing heterocyclic compounds. For example, reaction with hydrazines can yield pyrazolines, and reaction with 2-aminothiophenol (B119425) has been used to synthesize 1,5-benzothiazepine (B1259763) derivatives. acs.orgikm.org.my
Cycloaddition Reactions: The dienyl part of the molecule can potentially participate in Diels-Alder [4+2] cycloaddition reactions, providing a route to complex cyclic and polycyclic structures.
Michael Addition: The electrophilic β- and δ-positions are susceptible to nucleophilic attack (Michael addition), allowing for the introduction of a wide range of functional groups and the extension of the molecular framework.
Future research will likely focus on discovering and optimizing new synthetic methodologies that exploit the unique reactivity of the this compound core. This includes the development of stereoselective transformations to control the geometry of new chiral centers and the use of transition-metal catalysis to enable previously inaccessible reactions. beilstein-journals.org
Investigation of Synergistic Effects in Multi-Component Chemical Systems
Synergy, where the combined effect of multiple components is greater than the sum of their individual effects, is a key concept in designing advanced functional systems. nih.gov this compound derivatives have the potential to act as key components in synergistic systems.
Multi-Component Catalysis: A this compound derivative could function as a photosensitizer or a ligand in a multi-component catalytic system, working in concert with a metal center and other reagents to enhance reaction rates or selectivity.
Synergistic Biological Activity: In the context of medicinal chemistry, derivatives could be designed to act synergistically with existing drugs. For example, its precursor, cinnamaldehyde, has shown a synergistic effect when combined with antibiotics like erythromycin (B1671065) and tetracycline (B611298) against resistant bacteria. researchgate.net Similar synergistic interactions have been observed when combining cinnamaldehyde with anti-tuberculosis drugs. ufu.br Investigating whether this compound derivatives can modulate the activity of other therapeutic agents is a promising research direction.
Emergent Properties in Materials: When integrated into multi-component materials, such as polymer blends or composites, the interactions between the this compound derivative and the other components can lead to emergent properties, such as enhanced mechanical strength, novel photophysical behavior, or stimuli-responsiveness. acs.org
The table below shows the synergistic effects observed for cinnamaldehyde, the precursor to cinnamylideneacetophenones, in combination with antibiotics, indicating the potential for its derivatives in multi-component systems.
| Compound Combination | Organism | Fractional Inhibitory Concentration Index (FICI) | Effect | Reference |
| Cinnamaldehyde / Erythromycin | E. coli | ≤ 0.5 | Synergy | researchgate.net |
| Cinnamaldehyde / Tetracycline | E. coli ATCC 23739 | 0.3 | Synergy | researchgate.net |
| Cinnamaldehyde / Rifampicin | M. tuberculosis H37Rv | 0.31 | Synergy | ufu.br |
| Cinnamaldehyde / Isoniazid | M. tuberculosis H37Rv | 0.5 | Synergy | ufu.br |
Future research will involve the rational design of multi-component systems where the specific properties of a this compound derivative are harnessed to create a desired synergistic outcome. This requires a deep understanding of the intermolecular interactions and reactivity within the system. nih.gov
Q & A
Q. What are the standard methods for synthesizing and characterizing cinnamylideneacetophenone derivatives?
Cinnamylideneacetophenones are typically synthesized via Claisen-Schmidt condensation between acetophenone derivatives and cinnamaldehyde. Characterization involves:
- UV-Vis spectroscopy : Confirms the α,β,γ,δ-unsaturated ketone system (λmax 343–361 nm) .
- NMR spectroscopy : 1H and 13C NMR verify substituent positions and conjugation patterns (e.g., chemical shifts for vinyl protons at δ 6.5–7.5 ppm) .
- HPLC-PDA : Ensures purity (>95%) by quantifying peak area ratios .
- Green synthesis : Magnetic Fe3O4 catalysts reduce reaction time and improve yield .
Q. What in vitro assays are used to evaluate this compound bioactivity?
- Antibacterial activity : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis and Gram-positive/-negative bacteria .
- Cytotoxicity : Alamar Blue™ assay in cancer cell lines (e.g., MCF-7, MDA-MB-468) with IC50 determination via fluorescence microplate readers .
- Controls : Non-tumorigenic cells (e.g., MCF-10A) validate selectivity .
Q. How can structural isomers of this compound derivatives be distinguished?
- Tandem mass spectrometry (ESI-MS<sup>2</sup>) : Fragmentation patterns differ based on substituent positions (e.g., diagnostic ions at m/z 105 for acetophenone cleavage) .
- HPLC retention times : Positional isomers exhibit distinct elution profiles due to polarity variations .
Advanced Research Questions
Q. How can contradictory bioactivity data for cinnamylideneacetophenones be analyzed?
Contradictions may arise from:
- Experimental variables : Cell line heterogeneity (e.g., ER+ vs. ER– breast cancer cells) or bacterial strain specificity .
- Structural nuances : Minor substituent changes (e.g., electron-withdrawing vs. donating groups) alter pharmacokinetics .
- Resolution : Use meta-analysis frameworks (e.g., PICO) to standardize variables and apply statistical tools (e.g., ANOVA with post-hoc tests) .
Q. What strategies optimize the synthesis of cinnamylideneacetophenones for enhanced bioactivity?
Q. How can researchers validate the purity and stability of this compound derivatives under varying conditions?
- Accelerated stability studies : Expose compounds to heat (40–60°C), humidity (75% RH), and UV light; monitor degradation via HPLC .
- X-ray crystallography : Resolve crystal structures to confirm intramolecular interactions (e.g., π-π stacking) .
- Spectrophotometric titration : Quantify oxidative degradation using radical scavengers (e.g., DPPH) .
Q. What computational methods support the structure-activity relationship (SAR) analysis of cinnamylideneacetophenones?
- Density functional theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing bioactivity .
- Molecular docking : Simulate interactions with biological targets (e.g., M. tuberculosis enoyl-ACP reductase) .
- QSAR models : Correlate substituent parameters (e.g., Hammett σ) with IC50 values .
Methodological Best Practices
Q. How should researchers address ethical and reproducibility challenges in this compound studies?
Q. What tools are critical for managing large datasets in this compound research?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
